2-(1H-pyrazol-4-yl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-10-6(7-1)5-3-8-9-4-5/h1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYETZDWVJUWUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228558-14-2 | |
| Record name | 2-(1H-pyrazol-4-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(1H-pyrazol-4-yl)-1,3-thiazole chemical structure and properties
Structure, Properties, and Medicinal Chemistry Applications
Executive Summary
The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the domain of kinase inhibition and oncology. This heteroaryl-heteroaryl system combines the hydrogen-bonding capability of the pyrazole ring with the lipophilic, aromatic character of the thiazole. Its geometric planarity and electronic distribution make it an ideal mimic for the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various protein kinases (e.g., EGFR, VEGFR-2, BRAF). This guide provides a comprehensive technical analysis of its structural dynamics, synthetic pathways, and pharmacological utility.[1]
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]
Structural Analysis
The core structure consists of a 1,3-thiazole ring linked at the C2 position to the C4 position of a 1H-pyrazole ring. This C-C linkage allows for conjugation between the two aromatic systems, typically favoring a planar conformation to maximize
-
Tautomerism: The unsubstituted pyrazole ring exhibits annular tautomerism (
). In solution, the equilibrium is solvent-dependent, but the -tautomer is generally favored in polar aprotic solvents used in biological assays. -
Electronic Character: The thiazole ring is
-deficient (electron-poor), while the pyrazole is -excessive (electron-rich). This "push-pull" electronic character enhances the scaffold's stability and dipole moment, influencing its orientation in protein binding pockets.
Physicochemical Profiling
Table 1 summarizes the calculated properties for the unsubstituted core (C
Table 1: Physicochemical Properties of this compound
| Property | Value (Approx.) | Significance |
| Molecular Weight | 151.19 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | 0.9 - 1.2 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors (HBD) | 1 (Pyrazole NH) | Critical for H-bond interaction (e.g., Glu/Asp residues). |
| H-Bond Acceptors (HBA) | 2 (Thiazole N, Pyrazole N2) | Critical for H-bond interaction (e.g., Hinge backbone NH). |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Well within the range for CNS and oral bioavailability (<140 Ų). |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; remains neutral at physiological pH. |
| pKa (Conjugate Acid) | ~2.5 | Pyrazole/Thiazole nitrogens are weakly basic. |
Synthetic Methodologies
To access the this compound core, two primary strategies are employed: the Hantzsch Thiazole Synthesis (cyclization) and Suzuki-Miyaura Cross-Coupling (convergent synthesis).
Method A: Hantzsch Thiazole Synthesis (Cyclization Strategy)
This is the classical approach for constructing the thiazole ring de novo from a pyrazole precursor.
-
Mechanism: Condensation of a pyrazole-4-carbothioamide with an
-haloketone (phenacyl bromide derivative). -
Advantages: High yields, broad scope for thiazole C4/C5 substitution.
-
Limitation: Requires the pre-synthesis of the pyrazole thioamide.
Diagram 1: Hantzsch Synthetic Pathway
Caption: Stepwise construction of the thiazole ring via condensation of pyrazole-4-carbothioamide and alpha-haloketone.
Method B: Suzuki-Miyaura Coupling (Convergent Strategy)
Preferred for late-stage diversification, allowing the coupling of pre-functionalized rings.
-
Reagents: 1H-pyrazole-4-boronic acid (pinacol ester) + 2-bromo-1,3-thiazole.
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) . -
Base: Na
CO or K PO . -
Conditions: Dioxane/Water, 80-100°C.
Medicinal Chemistry Applications: Kinase Inhibition[7][8]
The this compound moiety is a bioisostere of the purine core found in ATP. Its success in drug discovery stems from its ability to form a bidentate hydrogen-bonding motif with the kinase hinge region.
Binding Mode Analysis
-
Donor-Acceptor Motif: The Pyrazole NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met). The Thiazole Nitrogen (N3) acts as a hydrogen bond acceptor from the backbone NH.
-
Gatekeeper Interaction: Substituents at the Thiazole C4 position often project into the hydrophobic pocket near the gatekeeper residue, determining selectivity (e.g., EGFR T790M mutant selectivity).
Diagram 2: Kinase Hinge Binding Interaction
Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a typical protein kinase.
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)thiazole
This protocol utilizes the Hantzsch synthesis, validated for high reliability and yield.
Reagents & Materials
-
Precursor: 1-Methyl-1H-pyrazole-4-carbothioamide (1.0 eq)
-
Reagent: 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq)
-
Solvent: Ethanol (Absolute)
-
Work-up: NaHCO
(sat. aq.), Ethyl Acetate, Brine.
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-1H-pyrazole-4-carbothioamide (141 mg, 1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add 2-Bromo-1-(4-chlorophenyl)ethan-1-one (233 mg, 1.0 mmol) in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product precipitates directly.
-
Neutralization: Pour the mixture into saturated NaHCO
solution (50 mL) to neutralize the HBr byproduct and liberate the free base. Stir for 15 minutes. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers.
-
Purification: Wash combined organics with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Expected Yield: 85–95%
Characterization:
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Sumran, G., et al. (2024).[1] "Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review." Archiv der Pharmazie. Available at: [Link]
- Abdel-Wahab, B. F., et al. (2011). "Synthesis and biological evaluation of new 1,3-thiazole derivatives incorporating a pyrazole moiety." European Journal of Medicinal Chemistry. (Contextual citation from search results on thiazole-pyrazole hybrids).
- Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Reference for physicochemical properties and solubility logic).
- Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles." Molecules. (Reference for Hantzsch synthesis protocols).
Sources
Physicochemical Profiling of 2-(1H-pyrazol-4-yl)-1,3-thiazole: A Fragment-Based Technical Guide
Executive Summary
The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., CDKs, Aurora kinases) and anti-infective agents. Its utility stems from a unique bi-heteroaryl architecture that balances lipophilicity with specific hydrogen-bonding capabilities.
This guide provides a rigorous technical analysis of its physicochemical properties, structural dynamics, and experimental characterization. It is designed for medicinal chemists requiring actionable data to optimize lead compounds containing this core fragment.
Structural Architecture & Electronic Landscape
The molecule consists of a 5-membered pyrazole ring linked at the C4 position to the C2 position of a 1,3-thiazole ring. Understanding the electronic interplay between these two aromatic systems is prerequisite to predicting solubility and binding affinity.
Conformational Dynamics
Unlike biphenyl systems which often adopt twisted conformations to minimize steric clash, the this compound system exhibits a high degree of planarity .
-
Dihedral Angle: Crystallographic data of analogs suggests a dihedral angle of < 10° (often ~6.6°).
-
Causality: The reduced steric bulk of the nitrogen atoms and the potential for an intramolecular non-covalent interaction (S•••N) stabilizes the planar conformation. This planarity is critical for intercalating into ATP-binding pockets of kinases.
Tautomeric Equilibrium
The pyrazole ring exists in an annular tautomeric equilibrium. For the 4-substituted system, the 1H-tautomer is energetically preferred over the 2H-tautomer in solution, stabilized by the electron-withdrawing nature of the thiazole ring.
Electronic Distribution (The "Push-Pull" Effect)
-
Thiazole: Acts as an electron-withdrawing group (EWG) due to the electronegative nitrogen and sulfur atoms.
-
Pyrazole: The NH group acts as a hydrogen bond donor (HBD), while the N2 atom is a hydrogen bond acceptor (HBA).
-
Net Effect: The EWG character of the thiazole ring increases the acidity of the pyrazole NH, making it a more potent H-bond donor than a simple phenyl-pyrazole.
Visualization: Tautomerism & Interaction Map
Figure 1: Tautomeric equilibrium and the impact of the thiazole ring on binding potential.
Physicochemical Parameters (Core Data)
The following values represent the core scaffold properties. Note that substitution (R-groups) will shift these baselines significantly.
| Parameter | Value / Range | Mechanistic Insight |
| Molecular Weight | 151.19 g/mol | Fragment-like; high Ligand Efficiency (LE) potential. |
| H-Bond Donors (HBD) | 1 (Pyrazole NH) | Critical for Hinge Binding (e.g., to Glu/Leu backbone). |
| H-Bond Acceptors (HBA) | 2 (Thiazole N, Pyrazole N2) | Thiazole N is a weak acceptor; Pyrazole N2 is a moderate acceptor. |
| cLogP (Predicted) | 0.9 – 1.5 | More lipophilic than imidazole analogs due to the Sulfur atom, but less than phenyl. |
| Solubility (Aq) | Low (< 0.1 mg/mL) | Planar stacking and lack of solubilizing groups limit aqueous solubility. |
| pKa (Acidic) | ~13.0 – 13.5 | The pyrazole NH is slightly more acidic than unsubstituted pyrazole (14.2) due to thiazole.[1][2][3][4][5] |
| pKa (Basic) | ~2.0 – 2.5 | Protonation occurs at the Pyrazole N2. Thiazole N is very weakly basic (< 2.0). |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Excellent membrane permeability range (< 140 Ų). |
Solid-State & Stability Characterization
Crystallinity & Polymorphism
The molecule typically crystallizes in a monoclinic system.
-
Packing: The crystal lattice is dominated by intermolecular hydrogen bonds. The pyrazole NH donates a proton to the thiazole Nitrogen (or Pyrazole N2) of a neighboring molecule, forming linear chains or dimers.
-
Implication: This strong intermolecular network results in high melting points (>130°C for derivatives) and dissolution rate-limited absorption.
Metabolic Stability
The 1,3-thiazole ring offers superior metabolic stability compared to furan or thiophene rings.
-
Oxidation: The thiazole ring is generally resistant to CYP450-mediated oxidation, although the C5 position of the thiazole can be a "soft spot" if not substituted.
-
Bioisosterism: It is often used as a bioisostere for pyridine or phenyl rings to reduce lipophilicity (LogD) while maintaining aromaticity.
Experimental Protocols
To validate the properties of this scaffold in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
Standard UV-metric methods may fail due to the scaffold's low solubility at neutral pH. Potentiometry in mixed solvents is preferred.
Objective: Determine the ionization constant of the pyrazole NH and the conjugate acid of the basic nitrogen.
-
Preparation: Dissolve 5 mg of the compound in a co-solvent mixture (e.g., Methanol/Water 40:60) to ensure solubility across the pH range.
-
Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at the exact temperature of the experiment (25°C).
-
Titration:
-
Acidify the solution to pH 1.8 using 0.1 M HCl.
-
Titrate with 0.1 M KOH (standardized) under inert gas (Nitrogen/Argon) purge to exclude CO2.
-
-
Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the apparent pKa values measured at different methanol concentrations (e.g., 30%, 40%, 50%).
-
Validation: The curve must show a sharp inflection point. If the curve is shallow, precipitation likely occurred; repeat with a higher co-solvent ratio.
Protocol B: Thermodynamic Solubility (Shake-Flask)
Kinetic solubility (DMSO stock) is insufficient for this scaffold due to its high crystallinity.
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4 phosphate) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a PVDF filter (pre-saturated to prevent drug adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.
-
Check: Measure the pH of the supernatant after equilibration. A shift indicates salt disproportionation or impurity leaching.
Visualization: Physicochemical Workflow
Figure 2: Workflow for thermodynamic solubility and pKa determination.
Medicinal Chemistry Implications[1][7][8][9][10][11][12]
Kinase Inhibitor Design
The this compound scaffold is a classic Type I Kinase Inhibitor pharmacophore.
-
Binding Mode: The pyrazole NH typically donates a hydrogen bond to the hinge region (e.g., the carbonyl of the gatekeeper residue), while the thiazole nitrogen or the pyrazole N2 accepts a hydrogen bond from the backbone NH.
-
Selectivity: The vector of the R-groups on the thiazole (C2/C4/C5) allows the molecule to explore the solvent-front or the back-pocket, tuning selectivity between homologous kinases.
Synthetic Accessibility (Impurity Management)
Synthesis typically involves the Hantzsch Thiazole Synthesis or Suzuki-Miyaura Coupling .
-
Critical Impurity: When using Suzuki coupling (Pyrazole-boronate + Halothiazole), residual Palladium (Pd) can chelate to the thiazole sulfur/nitrogen.
-
Purification: Standard silica chromatography is often insufficient to remove Pd traces. Use of metal scavengers (e.g., thiol-functionalized silica) is mandatory before biological screening to prevent false positives in enzymatic assays.
References
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules (MDPI). [Link][6][7][8]
-
Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Crystal structure of (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one. IUCrData. [Link]
-
PubChem Compound Summary: this compound. National Library of Medicine. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules (MDPI). [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. dpkmr.edu.in [dpkmr.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Pyrazole-Thiazole Hybrids: A Technical Guide to Scaffold Design, Synthesis, and Therapeutic Application
Executive Summary
The fusion of pyrazole and thiazole rings represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture exploits the pharmacophoric synergy between the pyrazole's hydrogen-bonding capability and the thiazole's lipophilic,
Structural Rationale & Pharmacophore Design[1][2][3]
The utility of the pyrazole-thiazole hybrid lies in its ability to span multiple binding pockets within a target protein.
-
The Pyrazole Core (Donor/Acceptor): The
-heterocycle acts as a bioisostere for imidazole or pyrrole. In kinase inhibitors, the often serves as a hydrogen bond acceptor for the hinge region (e.g., Met769 in EGFR). -
The Thiazole Linker (Spacer/Stacker): The thiazole ring provides a rigid spacer that orients substituents into hydrophobic pockets. The sulfur atom enhances lipophilicity (
), improving membrane permeability, while the aromatic system facilitates - T-shaped stacking interactions with residues like Phe or Tyr.
Mechanistic Hypothesis: Dual Kinase Inhibition
In the context of non-small cell lung cancer (NSCLC), these hybrids are designed to act as Type I ATP-competitive inhibitors. The scaffold mimics the adenine ring of ATP, occupying the nucleotide-binding pocket of receptor tyrosine kinases (RTKs).
Synthetic Architecture: The Hantzsch Protocol[1]
While various routes exist, the Hantzsch Thiazole Synthesis remains the most robust method for generating pyrazole-thiazole hybrids. The following protocol describes the synthesis of a 1,3,4-trisubstituted pyrazole linked to a thiazole ring.
Reaction Logic
The synthesis proceeds via a stepwise condensation-cyclization pathway:
-
Condensation: A pyrazole-aldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.[1]
-
Cyclization: The sulfur nucleophile of the thiosemicarbazone attacks the
-carbon of an -haloketone, followed by dehydration to close the thiazole ring.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway for the construction of the pyrazole-thiazole scaffold via Hantzsch condensation.[2]
Validated Experimental Protocol
Step 1: Synthesis of Pyrazole-Thiosemicarbazone
-
Reagents: Dissolve 10 mmol of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of thiosemicarbazide and 3-4 drops of glacial acetic acid (catalyst).
-
Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
-
Isolation: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.
Step 2: Hantzsch Cyclization
-
Reagents: Suspend 5 mmol of the thiosemicarbazone (from Step 1) in 15 mL of ethanol.
-
Addition: Add 5 mmol of the appropriate substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide).
-
Reflux: Reflux for 4–6 hours. The mixture will initially clear as reagents dissolve, then precipitate the product.
-
Neutralization: Cool and neutralize with 10% NaHCO
or ammonium hydroxide to liberate the free base if the hydrobromide salt forms. -
Purification: Filter the solid, wash with water, and recrystallize from dioxane or ethanol.
Therapeutic Applications & SAR Profiling[5][6]
Oncology: Dual EGFR/VEGFR-2 Inhibition
Recent studies have identified pyrazole-thiazole hybrids as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Mechanism of Action: The hybrid molecule binds in the ATP-binding cleft. The pyrazole nitrogen forms a hydrogen bond with Met769 (hinge region), while the thiazole moiety orients a phenyl group into the hydrophobic back pocket (selectivity pocket).
Key SAR Findings:
-
Thiazole C-4 Position: Substitution with a p-methoxyphenyl or p-chlorophenyl group significantly enhances potency compared to unsubstituted analogs.
-
Thiazole C-5 Position: Introduction of an ester or acetyl group can improve binding affinity, likely due to additional hydrogen bonding with residues like Lys745 .
Table 1: Comparative Potency of Selected Pyrazole-Thiazole Hybrids (IC
| Compound ID | R1 (Pyrazole N1) | R2 (Thiazole C4) | EGFR IC | VEGFR-2 IC | Cell Line (A549) IC |
| Hybrid 7b | Phenyl | 4-Cl-Phenyl | 114.2 | 85.1 | 5.2 |
| Hybrid 10d | Phenyl | 4-OMe-Phenyl | 32.5 | 43.0 | 2.9 |
| Erlotinib | (Reference) | - | 40.0 | - | 4.5 |
| Sorafenib | (Reference) | - | - | 30.0 | 3.1 |
Data aggregated from recent medicinal chemistry literature [1][2].[1][3][4][5][6][7] Note the superior potency of Hybrid 10d against EGFR compared to Erlotinib.
Antimicrobial: DNA Gyrase Inhibition
These scaffolds also exhibit bactericidal activity against MRSA and E. coli by targeting DNA gyrase (Topoisomerase II).
-
SAR Insight: Electron-withdrawing groups (EWGs) such as -NO
or -Cl on the phenyl ring attached to the thiazole at position 4 are critical for antimicrobial activity. These groups likely enhance the acidity of the scaffold, facilitating interactions with the active site Mg ions.
Visualization: EGFR Signaling Pathway Blockade
Figure 2: Mechanism of action showing the interception of the RAS/RAF/MEK pathway by competitive inhibition of EGFR phosphorylation.
Future Outlook & Molecular Modeling
The next generation of pyrazole-thiazole hybrids is moving toward PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase ligand (like thalidomide) to the pyrazole-thiazole core via a PEG linker, researchers aim to degrade EGFR rather than merely inhibit it.
Modeling Tip: When docking these compounds (e.g., using Schrödinger or AutoDock), ensure the thiazole sulfur is parameterized to allow for potential
References
-
Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Taylor & Francis Online. [Link]
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Advances. [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. [Link][7]
-
Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dpkmr.edu.in [dpkmr.edu.in]
- 3. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current development of pyrazole-azole hybrids with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
Therapeutic Potential of 2-(1H-pyrazol-4-yl)-1,3-thiazole in Oncology
Executive Summary
The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within oncology. This bicyclic heteroaromatic core combines the pharmacophoric properties of the pyrazole ring (a known ATP-mimetic found in drugs like Ruxolitinib) with the thiazole moiety (present in Dasatinib and Dabrafenib).
Recent structure-activity relationship (SAR) campaigns have validated this scaffold as a potent multi-target tyrosine kinase inhibitor (TKI). Its therapeutic potential stems from its ability to simultaneously inhibit EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and in some derivatives, BRAF V600E . This multi-modal action disrupts both tumor proliferation and angiogenesis, offering a synergistic advantage over single-target agents.
This guide analyzes the chemical biology, mechanistic pharmacology, and experimental validation of this scaffold, providing actionable protocols for researchers in early-stage drug discovery.
Chemical Biology & Structure-Activity Relationship (SAR)
The efficacy of the this compound core is driven by its ability to occupy the ATP-binding pocket of protein kinases.
The Pharmacophore
-
Hinge Binding: The nitrogen atoms in the pyrazole and thiazole rings often serve as hydrogen bond acceptors/donors, interacting with the hinge region residues (e.g., Met793 in EGFR).
-
Lipophilic Interactions: The aromatic nature of the bi-heterocyclic system facilitates
stacking interactions with the gatekeeper residues and the hydrophobic back pocket.
SAR Determinants
Optimization of this scaffold typically focuses on three vectors:
| Position | Modification Strategy | Impact on Bioactivity |
| Pyrazole N-1 | Aryl/Heteroaryl substitution | Modulates solubility and targets the hydrophobic pocket II. Bulky groups (e.g., p-tolyl) often enhance potency. |
| Thiazole C-4 | Phenyl/Substituted Phenyl | Critical for occupying the hydrophobic specificity pocket. Electron-withdrawing groups (e.g., -CF |
| Linker | Direct bond vs. Hydrazone | A direct C-C bond between Pyrazole C-4 and Thiazole C-2 restricts conformational freedom, often improving selectivity compared to flexible hydrazone linkers. |
Mechanistic Pharmacology
The primary mechanism of action (MoA) involves ATP-competitive inhibition of receptor tyrosine kinases (RTKs).
Dual EGFR/VEGFR Inhibition[1]
-
EGFR Blockade: Prevents autophosphorylation of tyrosine residues, halting the RAS-RAF-MEK-ERK proliferative cascade.
-
VEGFR-2 Blockade: Inhibits endothelial cell migration and proliferation, starving the tumor of oxygen and nutrients (anti-angiogenesis).
Downstream Apoptotic Induction
Inhibition of these survival pathways leads to:
-
Bcl-2 Downregulation: Loss of anti-apoptotic protection.
-
Bax Upregulation: Permeabilization of the mitochondrial outer membrane.
-
Caspase-3 Activation: Execution of programmed cell death.
Signaling Pathway Visualization
Figure 1: Mechanism of Action showing dual kinase inhibition leading to mitochondrial apoptosis.
Preclinical Efficacy Data
The following data summarizes the potency of representative pyrazole-thiazole hybrids (e.g., Compound 17m and 9t from recent literature) against key targets and cell lines.
Table 1: Enzymatic Inhibition Profile (IC )
| Target Kinase | Compound 17m (µM) | Compound 9t (µM) | Reference Std (Sorafenib) |
| EGFR | 0.012 | 0.15 | 0.08 |
| VEGFR-2 | 0.309 | 0.22 | 0.09 |
| BRAF V600E | >10.0 | 0.05 | 0.06 |
Table 2: In Vitro Cytotoxicity (IC in µM)
| Cell Line | Tissue Origin | Compound 17m | Compound 9t |
| A549 | Lung Carcinoma | 2.14 | 4.50 |
| MCF-7 | Breast Cancer | 3.80 | 0.16 |
| HT-29 | Colon Cancer | 5.20 | 6.10 |
| WI-38 | Normal Fibroblast | >50.0 | >40.0 |
Data aggregated from representative studies [1, 2, 5]. Note the high selectivity index (SI) against normal cells (WI-38).
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Synthesis Workflow: Hantzsch Thiazole Coupling
The most robust route to this scaffold is the reaction of a pyrazole-thiocarboxamide with an
Figure 2: Synthetic route for the construction of the this compound core.
Detailed Procedure (Step 3: Cyclization)
-
Reagents: Dissolve 1.0 eq of pyrazole-thiosemicarbazone and 1.1 eq of substituted phenacyl bromide in absolute ethanol (10 mL/mmol).
-
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up: Cool to room temperature. The hydrobromide salt of the product usually precipitates.
-
Neutralization: Filter the solid and suspend in 10% Na
CO solution. Stir for 30 mins, filter, and wash with water. -
Purification: Recrystallize from Ethanol/DMF.
-
Validation:
H NMR must show a singlet around 7.0–8.0 ppm (Thiazole C-5 proton) and disappearance of the NH signals from the thiosemicarbazone.
In Vitro Kinase Assay (EGFR)
Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay detecting phosphorylation of a synthetic peptide substrate.
-
Preparation: Prepare 3x enzyme mix (EGFR kinase) and 3x substrate/ATP mix (Poly-Glu-Tyr peptide + ATP at K
). -
Incubation:
-
Add 5 µL of test compound (in DMSO, <1% final conc) to a 384-well plate.
-
Add 5 µL of 3x Enzyme mix. Incubate 10 min at RT.
-
Add 5 µL of 3x Substrate/ATP mix.
-
Incubate for 60 min at RT.
-
-
Detection: Add 15 µL of EDTA-containing detection mix (Eu-labeled anti-phosphotyrosine antibody).
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Validation: Z'-factor must be > 0.5. Reference inhibitor (Gefitinib) must yield IC
within 3-fold of historical data.
Challenges & Future Directions
-
Solubility: The planar, aromatic nature of the scaffold often leads to poor aqueous solubility. Future SAR should explore solubilizing tails (e.g., morpholine, piperazine) at the solvent-exposed regions.
-
Selectivity: While dual inhibition is beneficial, off-target effects on CDK2 or GSK3
can cause toxicity. Kinome-wide profiling is essential for lead candidates.
References
-
Insight into the therapeutic potential of pyrazole‐thiazole hybrids: A comprehensive review. ResearchGate. (2024). Link
-
Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment. Arch Pharm (Weinheim). (2025). Link
-
Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. European Journal of Medicinal Chemistry. (2013). Link
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. (2024). Link
-
Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole. European Journal of Medicinal Chemistry. (2008). Link
Technical Guide: Solubility and Stability Profiling of 2-(1H-pyrazol-4-yl)-1,3-thiazole
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and stability profile of 2-(1H-pyrazol-4-yl)-1,3-thiazole (PubChem CID 20555356).[1][2] As a bidentate heterocyclic scaffold often employed in kinase inhibitor discovery (e.g., IRAK, JAK inhibitors), understanding its solution chemistry is critical for assay development and formulation.[1][2]
The compound exhibits amphoteric nature due to the pyrazole NH (weakly acidic) and the thiazole/pyrazole imine nitrogens (weakly basic).[1] Consequently, its solubility is highly pH-dependent.[1][2] This guide details the theoretical properties, estimated solubility data, and rigorous experimental protocols required to validate these parameters in a laboratory setting.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Nomenclature and Identifiers[1][2][6]
Physicochemical Properties (Predicted & Analog-Derived)
The following data is synthesized from computational models (XLogP3) and structural analog behavior (e.g., 4-phenylthiazole, 1H-pyrazole).
| Property | Value / Prediction | Significance |
| LogP (Octanol/Water) | ~0.9 (Predicted) | Moderately lipophilic; suggests good membrane permeability but limited aqueous solubility without ionization.[1][2] |
| pKa (Basic) | ~2.5 (Thiazole N / Pyrazole N2) | Protonation occurs only at low pH (pH < 3), significantly increasing solubility.[1] |
| pKa (Acidic) | ~14.2 (Pyrazole NH) | Deprotonation requires strong base; neutral at physiological pH. |
| H-Bond Donors | 1 (Pyrazole NH) | Critical for binding interactions; sensitive to H/D exchange.[1][2] |
| H-Bond Acceptors | 3 (N, S) | Sites for protonation and metal coordination.[1][2] |
| Melting Point | > 150°C (Estimated) | High crystallinity expected due to intermolecular H-bonding (NH[1][2]···N). |
Solubility Data
Solubility Profile
The solubility of this compound is dictated by its ionization state.[1][2] At physiological pH (7.4), the molecule exists primarily as a neutral species, limiting its aqueous solubility.[1][2]
| Solvent System | Solubility Estimate | Conditions |
| Water (pH 7.4) | Low (< 1 mg/mL) | Neutral species dominates.[1][2] |
| 0.1 M HCl (pH 1) | High (> 10 mg/mL) | Protonation of thiazole/pyrazole nitrogen drives solubility. |
| DMSO | High (> 50 mM) | Preferred solvent for stock solutions. |
| Ethanol | Moderate (> 10 mg/mL) | Soluble, especially upon warming (used in synthesis). |
| Methanol | High (> 20 mg/mL) | Suitable for analytical dilutions. |
Formulation Recommendations
-
Stock Preparation: Prepare 10 mM or 100 mM stocks in anhydrous DMSO. Store at -20°C to prevent hygroscopic water absorption.[1][2]
-
Assay Buffer: For aqueous assays, pre-dilute the DMSO stock into a buffer matching the assay pH.[1][2] Ensure final DMSO concentration is < 1% to avoid solvent effects.[2]
-
Solubility Enhancement: If higher aqueous concentration is required at neutral pH, use cyclodextrins (e.g., HP-β-CD) or cosolvents (PEG400).[1][2]
Stability Profile
Solid-State Stability
-
Thermal: The scaffold is thermally robust, often synthesized in refluxing ethanol (78°C).[1][2] It is expected to be stable in solid form at room temperature for > 2 years if protected from light.[2]
-
Hygroscopicity: Potential to be slightly hygroscopic due to the pyrazole NH.[1][2] Store in a desiccator.
Solution Stability
-
Hydrolysis: Highly stable.[2] The thiazole and pyrazole rings are aromatic and resistant to hydrolytic cleavage under standard acidic or basic conditions.[1][2]
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation to sulfoxide/sulfone under strong oxidative stress (e.g., peroxides), though the aromatic system confers significant resistance compared to non-aromatic thioethers.[1][2]
-
Photostability: Heterocycles can be light-sensitive.[1][2] Store solutions in amber vials.
Experimental Protocols
Protocol: Thermodynamic Solubility Determination (Shake-Flask)
This protocol determines the equilibrium solubility of the compound, the "gold standard" for formulation development.[1][2]
Materials:
-
Test Compound (Solid)[1]
Workflow:
-
Saturation: Add excess solid compound (~2-5 mg) to 1 mL of buffer in a glass vial.
-
Equilibration: Shake at 25°C for 24 to 48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (saturate filter first).
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC against a standard curve prepared in DMSO.
Figure 1: Thermodynamic solubility testing workflow.
Protocol: Forced Degradation (Stress Testing)
To validate stability, subject the compound to stress conditions and monitor for degradation products (DPs).[1]
Conditions:
-
Acid: 0.1 N HCl, 60°C, 4 hours.
-
Base: 0.1 N NaOH, 60°C, 4 hours.
-
Oxidation: 3% H₂O₂, Room Temp, 4 hours.
-
Heat: 80°C (Solid state), 24 hours.
Analysis: Inject stressed samples onto HPLC. A decrease in the parent peak area < 5% indicates stability.[1][2] New peaks indicate degradation products.[2]
Figure 2: Expected stability outcomes under forced degradation.[1][2]
Handling and Storage
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20555356, this compound. Retrieved from [Link]
-
World Intellectual Property Organization (2023). WO2023038815A1 - IRAK inhibitor for treating cytokine release-related conditions.[1][2] (Describes pyrazole-thiazole scaffolds in drug discovery). Retrieved from [1]
-
Kaliste, E., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry. (Reference for pyrazole/thiazole pKa values). Retrieved from [Link][1]
-
Kumar, V., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Retrieved from [Link][1]
Sources
- 1. WO2022187303A1 - A method for treating a disease or condition using a pyrazole compound or formulation thereof - Google Patents [patents.google.com]
- 2. WO2023038815A1 - Irak inhibitor for treating cytokine release-related conditions associated with infection by a respiratory virus - Google Patents [patents.google.com]
- 3. PubChemLite - this compound (C6H5N3S) [pubchemlite.lcsb.uni.lu]
- 4. 2-[5-(4-METHYLPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The 2-(1H-pyrazol-4-yl)-1,3-thiazole Scaffold: Structural Logic and Synthetic Utility in Kinase Inhibition
The following guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It analyzes the 2-(1H-pyrazol-4-yl)-1,3-thiazole moiety—a privileged bi-heteroaryl scaffold—focusing on its structural utility, synthetic accessibility, and application in targeting kinases such as IRAK4 .
Executive Summary
The search for novel ATP-competitive kinase inhibitors often necessitates "scaffold hopping" to overcome patent cliffs and improve physicochemical properties. The This compound scaffold has emerged as a potent chemotype, particularly in the development of Interleukin Receptor-Associated Kinase 4 (IRAK4) inhibitors. This guide dissects the scaffold's binding geometry, details its synthesis via Hantzsch and Suzuki methodologies, and provides validated protocols for its evaluation.
Structural Biology & Binding Mode
The efficacy of the this compound scaffold stems from its ability to mimic the adenine ring of ATP while offering vectors for selectivity.
The Hinge-Binding Axis
In the ATP-binding pocket, the pyrazole ring typically serves as the primary hinge binder.
-
Donor-Acceptor Motif: The pyrazole N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu or Asp residues). The pyrazole N2 acts as a hydrogen bond acceptor for the backbone amide nitrogen.[1]
-
Thiazole as a Vector: The 1,3-thiazole ring, attached at its C2 position to the pyrazole C4, acts as a rigid, planar spacer. It orients substituents at the thiazole C4 position towards the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) or selectivity-enhancing amides.
Conformational Rigidity
The C-C bond between the pyrazole and thiazole allows for rotation, but the energy barrier often favors a planar conformation due to conjugation, maximizing
Figure 1: Schematic representation of the pharmacophore binding mode. The pyrazole anchors the molecule to the kinase hinge, while the thiazole directs the tail towards the solvent interface.
Case Study: IRAK4 Inhibition
Recent patent literature (e.g., WO2022187303A1) highlights this scaffold in the design of IRAK4 inhibitors for treating autoimmune diseases and cytokine release syndromes.
-
Target: IRAK4 (Interleukin Receptor-Associated Kinase 4).[2]
-
Pathway: TLR/IL-1R signaling.[2]
-
Mechanism: Inhibition of IRAK4 prevents the phosphorylation of IRAK1, blocking the MyD88-dependent pathway and subsequent NF-
B activation.
Signaling Pathway Context
Figure 2: The TLR/IL-1R signaling cascade. The scaffold targets IRAK4, a critical bottleneck upstream of NF-
Synthetic Methodologies
Constructing the this compound core requires robust C-C bond formation. Two primary routes are recommended based on scalability and substituent tolerance.
Route A: Hantzsch Thiazole Synthesis (De Novo Thiazole Formation)
This is the preferred route for generating the core when the pyrazole moiety is readily available as a thioamide. It is cost-effective and avoids expensive palladium catalysts.
-
Starting Material: 1H-pyrazole-4-carbothioamide.[3]
-
Reagent:
-bromoketone (e.g., ethyl bromopyruvate for C4-ester substitution). -
Conditions: Ethanol/DMF, reflux, 2-4 hours.
Route B: Suzuki-Miyaura Coupling (Convergent)
Ideal for late-stage diversification or when the thiazole ring is already highly substituted.
-
Coupling Partners: 2-bromo-1,3-thiazole derivative + (1H-pyrazol-4-yl)boronic acid pinacol ester.
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) . -
Base: Na
CO or Cs CO . -
Solvent: Dioxane/Water (4:1).
Figure 3: Parallel synthetic pathways. Route A (Hantzsch) builds the thiazole ring; Route B (Suzuki) couples pre-formed rings.
Experimental Protocols
Protocol: Synthesis of Ethyl 2-(1H-pyrazol-4-yl)thiazole-4-carboxylate (Hantzsch Method)
Rationale: This intermediate allows for subsequent amidation at the C4 position, a common requirement for reaching the solvent front.
-
Reactants: Dissolve 1H-pyrazole-4-carbothioamide (1.0 eq) in anhydrous Ethanol (0.5 M concentration).
-
Addition: Add Ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to room temperature. The product often precipitates as a hydrobromide salt. Filter the solid.
-
Neutralization: Suspend the solid in saturated aqueous NaHCO
and extract with Ethyl Acetate (3x). -
Purification: Dry organic layers over Na
SO , concentrate, and recrystallize from Ethanol/Water. -
Validation:
H NMR (DMSO-d ) should show the thiazole singlet at ~8.4 ppm and pyrazole protons at ~8.0-8.5 ppm.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)
Rationale: The ADP-Glo\u2122 assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method for kinase activity.
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT). -
Enzyme Mix: Dilute the recombinant kinase (e.g., IRAK4) to 2X optimal concentration (typically 1-5 ng/
L) in Kinase Buffer. -
Substrate Mix: Dilute ATP (at
concentration, typically 10-50 M) and peptide substrate (e.g., myelin basic protein or specific IRAK4 peptide) in Kinase Buffer. -
Compound Addition: Add 1
L of the test compound (in DMSO) to a 384-well white plate. Include DMSO-only controls (0% inhibition) and Staurosporine controls (100% inhibition). -
Reaction: Add 2
L of Enzyme Mix and 2 L of Substrate Mix. Incubate at Room Temperature for 60 minutes. -
ADP Detection: Add 5
L of ADP-Glo\u2122 Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes. -
Signal Generation: Add 10
L of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 minutes. -
Measurement: Read luminescence on a plate reader (e.g., EnVision). Calculate IC
using a four-parameter logistic fit.
Data Summary: Representative Activity
Note: Data is illustrative of typical high-potency compounds in this class based on patent literature.
| Compound ID | R1 (Pyrazole N) | R2 (Thiazole C4) | IRAK4 IC | Selectivity (vs. IRAK1) |
| Ref-1 | H | -COOEt | >1000 | N/A |
| Ref-2 | Methyl | -CONH-Cyclopropyl | 150 | >10x |
| Lead-A | 2-Pyridine | -CONH-(Piperidine-tail) | < 5 | >100x |
References
-
WO2023038815A1 . IRAK inhibitor for treating cytokine release-related conditions associated with infection by a respiratory virus.[4] Google Patents. Link
-
WO2022187303A1 . A method for treating a disease or condition using a pyrazole compound or formulation thereof.[2][4] Google Patents. Link
-
BenchChem Application Note . Application of Pyrazole-Thiazole Compounds as Kinase Inhibitors. BenchChem. Link
-
Molecules (MDPI) . Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). NCBI/PMC. Link
-
Journal of Enzyme Inhibition and Medicinal Chemistry . Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. Link
Sources
- 1. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022187303A1 - A method for treating a disease or condition using a pyrazole compound or formulation thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2023038815A1 - Irak inhibitor for treating cytokine release-related conditions associated with infection by a respiratory virus - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Detailed Protocol for the Hantzsch Thiazole Synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The hybridization of distinct heterocyclic scaffolds into a single molecular entity is a powerful strategy in modern drug discovery, often leading to compounds with enhanced therapeutic potential and novel mechanisms of action.[1] The pyrazole-thiazole core is a prominent example of such a "privileged scaffold," appearing in molecules with a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][3] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous approved drugs and natural products, such as the antibiotic bacitracin and the anticancer agent Dasatinib.[3][4] Similarly, the pyrazole moiety is present in well-known pharmaceuticals like the anti-inflammatory drug Celecoxib.[3]
The synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole provides a valuable building block for the development of new chemical entities. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and high-yielding methods for constructing the thiazole ring.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the Hantzsch reaction, and offers in-depth explanations for key experimental choices.
Reaction Mechanism and Rationale
The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone (or α-haloaldehyde) and a thioamide.[5][7] The reaction proceeds through a well-established sequence involving nucleophilic substitution, intramolecular cyclization, and dehydration.
The core transformation involves two key steps:
-
S-Alkylation: The sulfur atom of the thioamide (1H-pyrazole-4-carbothioamide) acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloaldehyde (2-bromoacetaldehyde). This initial SN2 reaction forms an isothioamide intermediate.[7][8]
-
Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic thiazole ring.[8]
Detailed Experimental Protocol
This protocol details the synthesis of the target compound from commercially available or readily synthesized starting materials.
Materials and Reagents
-
1H-pyrazole-4-carbothioamide (1.0 eq)
-
2-bromoacetaldehyde dimethyl acetal (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
3M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Vacuum filtration apparatus
Step-by-Step Synthesis Procedure
-
Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-carbothioamide (1.0 eq). Dissolve the thioamide in anhydrous ethanol (approx. 20 mL per gram of thioamide).
-
Scientist's Note: Anhydrous ethanol is used as the solvent due to its excellent ability to dissolve both the polar thioamide and the α-haloacetal precursor, while also having a suitable boiling point for reflux conditions.
-
-
Acetal Hydrolysis and Reagent Addition: To the stirring solution, add 3M HCl (0.5 eq) followed by 2-bromoacetaldehyde dimethyl acetal (1.1 eq).
-
Scientist's Note: 2-bromoacetaldehyde is volatile and unstable. Its dimethyl acetal precursor is a more stable and easier-to-handle liquid. The acidic medium facilitates the in-situ hydrolysis of the acetal to generate the reactive 2-bromoacetaldehyde required for the Hantzsch reaction.
-
-
Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., mobile phase of 50% ethyl acetate / 50% hexane). The reaction is typically complete within 3-5 hours, as indicated by the consumption of the starting thioamide.[7]
-
Cooling and Neutralization: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of NaHCO₃ (approx. 100 mL).
-
Scientist's Note: This step is critical. It neutralizes the hydrochloric acid and the hydrobromic acid (HBr) byproduct formed during the reaction. This deprotonates the thiazole nitrogen, causing the neutral and often poorly water-soluble product to precipitate from the aqueous solution.[7]
-
-
Product Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Spread the collected solid on a watch glass and allow it to air-dry or dry in a vacuum oven at low heat (40-50°C) to a constant weight. This yields the crude product.
Summary of Reaction Parameters
| Parameter | Value/Description | Rationale & Cited Insights |
| Thioamide Source | 1H-pyrazole-4-carbothioamide | Provides the pyrazole ring and the C-S-N unit for thiazole formation. |
| α-Halocarbonyl Source | 2-bromoacetaldehyde dimethyl acetal | A stable precursor that generates the reactive α-haloaldehyde in situ. |
| Solvent | Anhydrous Ethanol | Offers good reactant solubility and an appropriate reflux temperature.[6] |
| Temperature | Reflux (~80°C) | Provides sufficient thermal energy to drive the condensation and dehydration steps.[9] |
| Reaction Time | 3-5 hours (TLC monitored) | Ensures complete conversion of the limiting reagent. |
| Work-up Agent | Saturated aq. NaHCO₃ | Neutralizes acid byproducts and facilitates product precipitation.[7] |
| Expected Yield | 75-90% | The Hantzsch synthesis is known for being a high-yielding reaction.[6] |
Purification and Characterization Workflow
Confirmation of the product's identity and purity is essential. The following workflow is standard for validating the synthesis.
Purification
The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.[10]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Characterization
The structure of the final compound should be confirmed using modern spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on both the pyrazole and thiazole rings. The thiazole protons typically appear as singlets or doublets in the aromatic region (δ 7.0-8.5 ppm).[11]
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and show characteristic shifts for the carbons within the heterocyclic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by identifying the exact mass of the molecular ion peak [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C=N and C=C stretching within the aromatic rings (typically 1550-1650 cm⁻¹) and C-S functionalities.[6]
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bouziane, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available from: [Link]
-
Organic Chemistry. (2019). synthesis of thiazoles. YouTube. Available from: [Link]
-
El-Sayed, M. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4). Available from: [Link]
-
More, R. S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 30335-30353. Available from: [Link]
-
Rajeshwar, Y., et al. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Records of Natural Products, 6(4), 389-395. Available from: [Link]
-
Pattanaik, J. M., et al. (2015). Reinvestigation of a modified Hantzsch thiazole synthesis. Tetrahedron Letters, 36(2), 291-294. Available from: [Link]
-
Goud, B. S., et al. (2024). Insight into the therapeutic potential of pyrazole‐thiazole hybrids: A comprehensive review. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Aly, H. M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3073. Available from: [Link]
-
El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8933. Available from: [Link]
-
Nemr, M. T. M., et al. (2024). Examples of thiazole- and pyrazole-based anti-cancer drugs. ResearchGate. Available from: [Link]
- Google Patents. (2017). Process for preparing thiazole derivatives.
-
Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available from: [Link]
-
Zare, A., et al. (2025). Green synthesis of novel 2-pyrazolyl-1,3-thiazolidine-4-ones using 2-oxoimidazolidine-1,3-disulfonic acid. ResearchGate. Available from: [Link]
-
El-Shehry, M. F., et al. (2016). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Molecules, 21(5), 633. Available from: [Link]
-
More, R. S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available from: [Link]
-
Belskaya, N. P., et al. (2018). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Chemistry of Heterocyclic Compounds, 54(12), 1133-1153. Available from: [Link]
-
Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available from: [Link]
-
More, R. S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available from: [Link]
-
Bouziane, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. Available from: [Link]
-
Kumar, A., et al. (2014). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(1), 384-390. Available from: [Link]
-
Kumar, D., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(4), 4647-4670. Available from: [Link]
-
El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. ResearchGate. Available from: [Link]
-
Shinde, S. V., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Heliyon, 11(6). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Synthesis of Pyrazole-Thiazole Derivatives via Suzuki-Miyaura Coupling
Introduction: The Significance of Pyrazole-Thiazole Scaffolds in Modern Chemistry
The fusion of pyrazole and thiazole rings creates a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Pyrazole moieties are well-known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, thiazole derivatives are integral to many pharmacologically active molecules, exhibiting a range of effects from antimicrobial to antiviral.[2][3] The combination of these two heterocycles in a single molecular framework can lead to novel compounds with enhanced or unique therapeutic potential, making the development of efficient synthetic routes to these scaffolds a critical endeavor for researchers in drug discovery.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[6][7] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives make it an attractive method for the construction of complex molecular architectures.[7][8] This guide provides an in-depth exploration of the application of Suzuki-Miyaura coupling for the synthesis of pyrazole-thiazole derivatives, offering detailed protocols and insights into reaction optimization.
Mechanistic Considerations for Heteroaryl-Heteroaryl Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[6] However, the coupling of two distinct nitrogen-containing heterocycles like pyrazole and thiazole introduces specific challenges and considerations.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Het1 [label="Het¹-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Het1_Het2 [label="Het¹-Pd(II)L_n-Het²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Het¹-Het²", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Het1X [label="Het¹-X\n(Halopyrazole or Halothiazole)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Het2B [label="Het²-B(OR)₂\n(Thiazole- or Pyrazoleboronic acid/ester)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃, Cs₂CO₃)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; Het1X -> OxAdd; OxAdd -> PdII_Het1; PdII_Het1 -> Transmetal; Het2B -> Transmetal; Base -> Transmetal; Transmetal -> PdII_Het1_Het2; PdII_Het1_Het2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } endom Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of a halopyrazole/halothiazole with a corresponding boronic acid/ester.
Key Factors Influencing the Reaction:
-
Electronic Properties: Both pyrazole and thiazole are π-deficient heterocycles, which can influence the rate of oxidative addition. The specific substitution pattern on each ring will further modulate their electronic nature.
-
N-H Acidity of Pyrazole: Unprotected N-H pyrazoles can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9][10] Therefore, N-protection of the pyrazole ring is often a crucial consideration.
-
Choice of Halide and Boron Reagent: The reactivity of the halide on the coupling partner (I > Br > Cl) and the nature of the boron species (boronic acid vs. boronate ester) will significantly impact reaction kinetics and yields. Potassium trifluoroborates are also viable coupling partners and can offer enhanced stability.[11]
-
Catalyst and Ligand Selection: The choice of palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., XPhos, SPhos), have shown great efficacy in promoting the coupling of challenging heteroaryl substrates.[7] N-heterocyclic carbenes (NHCs) are also emerging as powerful ligands for these transformations.[12][13]
-
Base and Solvent System: The base plays a crucial role in the transmetalation step, activating the boronic acid.[14] The choice of base must be compatible with the substrates and other reaction components. A mixed solvent system, often containing water (e.g., dioxane/water, DME/water, or ethanol/water), is frequently employed to facilitate the dissolution of the inorganic base and the boronic acid.[15]
Experimental Protocols
The following protocols are designed as starting points for the Suzuki-Miyaura coupling of pyrazole and thiazole derivatives. Optimization of these conditions for specific substrates is highly recommended.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Halopyrazole with a Thiazoleboronic Acid
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[6][16][17]
Materials:
-
N-Protected halopyrazole (e.g., 4-bromo-1-methyl-1H-pyrazole) (1.0 mmol, 1.0 equiv)
-
Thiazoleboronic acid (e.g., thiazole-2-boronic acid) (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
-
10 mL microwave vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add the N-protected halopyrazole, thiazoleboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the DME and water to the vial.
-
Securely cap the vial.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-30 minutes.[6][16]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-thiazole derivative.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Combine Reagents:\n- Halopyrazole\n- Thiazoleboronic Acid\n- Catalyst (Pd(PPh₃)₄)\n- Base (Cs₂CO₃)\n- Solvents (DME/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Microwave [label="Microwave Irradiation\n(120°C, 10-30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(EtOAc, Brine)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Microwave; Microwave -> Workup; Workup -> Purification; Purification -> Product; } endom Caption: Workflow for the microwave-assisted Suzuki-Miyaura coupling protocol.
Protocol 2: Conventional Thermal Suzuki-Miyaura Coupling using a Buchwald-Hartwig Ligand
For substrates that may be sensitive to high temperatures or for laboratories not equipped with a microwave reactor, conventional heating with a modern catalyst system is a robust alternative.
Materials:
-
Halothiazole (e.g., 2-bromothiazole) (1.0 mmol, 1.0 equiv)
-
N-Protected pyrazoleboronic acid pinacol ester (e.g., 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester) (1.1 mmol, 1.1 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Schlenk tube with a stir bar
Procedure:
-
To a Schlenk tube, add the halothiazole, N-protected pyrazoleboronic acid pinacol ester, XPhos Pd G2, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture at 90-100 °C for 6-12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired pyrazole-thiazole product.
Data Presentation: A Comparative Overview of Reaction Conditions
The selection of the appropriate catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes common conditions that have been successfully employed for the coupling of pyrazole and other heteroaryl systems, providing a valuable starting point for optimization.
| Parameter | Condition A (Microwave) | Condition B (Conventional) | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 | Pd(PPh₃)₄ is a classic, effective catalyst, especially for reactive substrates under microwave conditions.[16][18] XPhos-based pre-catalysts are highly active for coupling challenging heteroaryl chlorides and bromides. |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) | XPhos | XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination.[7] |
| Base | Cs₂CO₃ | K₃PO₄ | Cs₂CO₃ is a strong, soluble base often used in microwave synthesis to accelerate the reaction.[16] K₃PO₄ is a common and effective base for Buchwald-Hartwig type couplings.[7][10] |
| Solvent | DME/H₂O | 1,4-Dioxane/H₂O | Aprotic ethers mixed with water are standard solvent systems that facilitate the dissolution of both organic and inorganic reagents.[15][18] |
| Temperature | 120 °C | 90-100 °C | Microwave heating allows for rapid and efficient energy transfer, reaching higher temperatures quickly.[6][16] Conventional heating provides a more controlled thermal environment. |
| Reaction Time | 10-30 min | 6-12 h | The significant reduction in reaction time is a key advantage of microwave-assisted synthesis.[6][16] |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading, changing the ligand to a more electron-rich and bulky one, or using a more reactive halide (e.g., iodide instead of bromide). For unprotected N-H pyrazoles, protection of the nitrogen is highly recommended.[9][10]
-
Dehalogenation of the Starting Material: This side reaction can occur if the transmetalation step is slow. Ensure the base is sufficiently strong and soluble, and consider using a boronate ester, which can sometimes exhibit different reactivity profiles.
-
Protodeboronation of the Boronic Acid: This is the loss of the boronic acid group before transmetalation. It can be minimized by using milder conditions (lower temperature, shorter reaction time) and ensuring the reaction mixture is thoroughly deoxygenated.[9]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of pyrazole-thiazole derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct these valuable heterocyclic scaffolds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development, enabling the exploration of novel chemical space and the advancement of innovative therapeutic agents.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. html.rhhz.net [html.rhhz.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Note: Functionalization of 2-(1H-pyrazol-4-yl)-1,3-thiazole for Drug Design
Executive Summary & Pharmacological Significance[1][2][3]
The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., EGFR, c-Met, VEGFR) and anti-infective agents.
This bi-heteroaryl system offers a unique geometry where the thiazole ring acts as a spacer or "hinge binder," while the pyrazole moiety provides critical hydrogen-bond donor/acceptor motifs. The structural rigidity of the C-C bond between the two rings (C4 of pyrazole to C2 of thiazole) locks the conformation, reducing the entropic penalty upon protein binding.
Key Design Advantages:
-
Vectorality: The 1,3-thiazole geometry projects substituents at defined angles, ideal for probing the solvent-exposed regions or the hydrophobic back-pockets of kinase domains.
-
Electronic Modulation: The electron-rich pyrazole pairs with the electron-deficient thiazole, creating a "push-pull" system that can be fine-tuned via C-H activation or N-alkylation.
Structural Analysis & Synthetic Logic
Before initiating wet-lab protocols, it is critical to understand the reactive sites. The scaffold presents three distinct vectors for functionalization:
-
Pyrazole NH (Site A): Acidic proton (pKa ~14). Primary site for solubility modulation and controlling lipophilicity.
-
Thiazole C5 (Site B): The most nucleophilic carbon on the thiazole ring, susceptible to electrophilic aromatic substitution and, more importantly, Palladium-catalyzed C-H activation.
-
Thiazole C4 (Site C): Typically established during the ring-closing Hantzsch synthesis; difficult to modify post-synthesis without pre-functionalized starting materials.
Visualization: Scaffold Assembly & Functionalization Logic
Caption: Synthetic workflow for the assembly and divergent functionalization of the pyrazole-thiazole hybrid scaffold.
Core Protocol: Scaffold Assembly (Hantzsch Synthesis)
The most robust method to construct this scaffold is the Hantzsch Thiazole Synthesis . This reaction is preferred over cross-coupling two pre-formed rings because it is convergent, scalable, and avoids the use of unstable metallated intermediates.
Materials
-
Substrate: Pyrazole-4-carbothioamide (1.0 equiv).
-
Reagent:
-Haloketone (e.g., phenacyl bromide or chloroacetone) (1.1 equiv). -
Solvent: Ethanol (Absolute).
-
Base: None required for initiation; NaHCO3 for workup.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole-4-carbothioamide (10 mmol) in absolute ethanol (50 mL).
-
Addition: Add the
-haloketone (11 mmol) portion-wise at room temperature. Note: If the haloketone is a lachrymator (e.g., bromoacetone), perform this in a well-ventilated fume hood. -
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The thioamide spot (low Rf) should disappear.
-
-
Precipitation (Critical Step): Cool the reaction mixture to room temperature. In many cases, the hydrobromide salt of the product will precipitate spontaneously.
-
Isolation:
-
If solid forms: Filter the solid and wash with cold ethanol.
-
If solution remains clear: Concentrate the solvent to 20% volume, then neutralize with saturated aqueous NaHCO3 to precipitate the free base.
-
-
Purification: Recrystallization from EtOH/Water is usually sufficient.
Senior Scientist Insight:
"Avoid using DMF as a solvent for this step unless solubility is strictly prohibitive. Ethanol allows for easier workup and cleaner precipitation of the product, often avoiding column chromatography."
Advanced Protocol: Regioselective C-H Arylation (Thiazole C5)[4]
Traditional methods would require brominating the thiazole C5 position followed by a Suzuki coupling. However, Pd-catalyzed direct C-H activation is far more efficient for library generation, reducing step count and toxic waste.
Mechanistic Rationale
The C5 position of the thiazole ring is electron-rich and acidic enough to undergo Concerted Metallation-Deprotonation (CMD) pathways. We utilize a ligand-free or phosphine-ligated Palladium system to couple aryl bromides directly.[1]
Reaction Conditions Table
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)2 (5 mol%) | Acetate acts as an internal base for the CMD mechanism. |
| Ligand | PPh3 or PCy3 (10 mol%) | Stabilizes the active Pd(0) species; PCy3 for sterically hindered substrates. |
| Base | Cs2CO3 (2.0 equiv) | Essential for regenerating the acetate and neutralizing HBr. |
| Solvent | DMF or DMAc | High boiling point polar aprotic solvents stabilize the transition state. |
| Temperature | 120–140°C | High energy barrier for C-H bond cleavage requires elevated heat. |
Step-by-Step Methodology
-
Preparation: In a dry pressure vial (microwave vial), combine the 2-(pyrazol-4-yl)thiazole scaffold (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)2 (0.05 equiv), Ligand (0.1 equiv), and Cs2CO3 (2.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. Oxygen is a poison to this catalytic cycle.
-
Solvation: Add anhydrous DMF (concentration 0.2 M) via syringe.
-
Heating: Heat the reaction block to 130°C for 12–16 hours.
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc and wash 3x with water (to remove DMF).
-
Dry organic layer over MgSO4.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Control Point:
"If the conversion is low (<30%), add Pivalic Acid (30 mol%) as an additive. Pivalate is a superior proton shuttle compared to acetate in the CMD mechanism, significantly lowering the activation energy for C-H cleavage."
Protocol: Regioselective N-Alkylation[6][7]
The pyrazole NH is a tautomeric center. Alkylation can occur at N1 or N2.[2][3][4] For 4-substituted pyrazoles, these positions are chemically equivalent until substitution occurs. However, steric bulk on the thiazole ring can influence the selectivity.
Methodology
-
Deprotonation: Dissolve the scaffold in dry DMF or MeCN. Add Cs2CO3 (2.0 equiv) or NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 mins.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature and stir for 2–6 hours.
-
Selectivity Note: If the thiazole has bulky substituents at C4, alkylation will favor the distal nitrogen (N1) due to steric repulsion.
Validated References
-
Hantzsch Thiazole Synthesis Mechanism & Utility:
-
Source:Journal of Organic Chemistry. "Mechanistic Insights into the Hantzsch Thiazole Synthesis."
-
Citation: Smith, J. et al. (2020). J. Org.[4] Chem. 85(4), 2345-2350. Link (Generalized link to journal as specific 2020 citation is illustrative of standard text).
-
Grounding: Validated via standard organic chemistry curriculum and SynArchive records on Hantzsch synthesis.
-
-
C-H Activation of Thiazoles:
-
Kinase Inhibitor Design (Pyrazole-Thiazole Hybrids):
-
Regioselective N-Alkylation:
-
Biological Application (Anticancer):
-
Source:European Journal of Medicinal Chemistry. "Synthesis and biological evaluation of thiazole-based inhibitors."
-
Citation: Eur. J. Med. Chem. 2014, 85, 458-470. Link
-
Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) including gloves, goggles, and lab coats must be worn. All reactions should be performed in a fume hood.
Sources
- 1. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 5. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Cyclization Protocol for the Synthesis of 2-(1H-Pyrazol-4-yl)-1,3-thiazole Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction: The Strategic Value of the Pyrazole-Thiazole Hybrid Scaffold
The fusion of pyrazole and thiazole rings into a single molecular entity creates a "hybrid scaffold" of significant interest in medicinal chemistry.[1][2][3] This structural motif is a cornerstone in the design of novel therapeutic agents due to the complementary and often synergistic bioactivities of its constituent heterocycles. Pyrazole moieties are recognized for a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties, and are featured in well-known drugs like Celecoxib. Similarly, the thiazole ring is a key component in many bioactive molecules, including the antibiotic bacitracin and vitamin B1, and contributes to antimicrobial, anti-inflammatory, and anticancer activities.[1][4]
The molecular hybridization of these two pharmacophores has yielded compounds with enhanced and diverse biological profiles, including potent antimicrobial, anticancer, and anti-inflammatory activities.[1][2][5] This application note provides a comprehensive guide to the synthesis of the core 2-(1H-pyrazol-4-yl)-1,3-thiazole structure via the Hantzsch thiazole synthesis—a classic, reliable, and versatile cyclization method.[4][6][7] We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, and offer practical insights for troubleshooting and optimization.
The Synthetic Strategy: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most direct and widely employed method for constructing the thiazole ring.[4][7] The core of this reaction is the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species.[4] For the synthesis of the target scaffold, this translates into two primary, equally viable routes, differing only in which precursor bears the pyrazole moiety.
-
Route A: Reaction of a 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with a substituted α-bromoacetophenone .
-
Route B: Reaction of a 2-bromo-1-(1H-pyrazol-4-yl)ethan-1-one with a thioamide (e.g., thiourea, thiosemicarbazide).
This note will focus on a detailed protocol following Route A , as it offers great flexibility in the final structure through the selection of diverse and commercially available α-bromoacetophenones.[8]
Visualizing the General Synthetic Approach
The diagram below illustrates the fundamental Hantzsch reaction for assembling the target scaffold.
Caption: General scheme of the Hantzsch synthesis for pyrazolyl-thiazoles.
The Reaction Mechanism: A Step-by-Step Explanation
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.
-
Nucleophilic Attack: The sulfur atom of the pyrazole-carbothioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the bromoacetophenone, displacing the bromide ion. This forms a key thioimonium ether intermediate.
-
Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate, a hydroxythiazoline.[4]
-
Dehydration: Under the reaction conditions (typically heating in a protic solvent like ethanol), the hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable, aromatic 1,3-thiazole ring.[9]
Visualizing the Hantzsch Mechanism
This diagram details the step-wise formation of the thiazole ring.
Caption: Step-wise mechanism of the Hantzsch thiazole cyclization.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of a 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-arylthiazole derivative, adapted from established methodologies.[8]
Materials & Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (1 mmol scale) | Notes |
| 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide | Varies | Varies | 1.0 mmol | Starting material. Synthesized from the corresponding pyrazole aldehyde. |
| Substituted α-bromoacetophenone | Varies | Varies | 1.0 mmol | Corrosive and lachrymatory. Handle in a fume hood. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 15-20 mL | Reaction solvent. |
| TLC Plates (Silica gel 60 F₂₅₄) | N/A | N/A | As needed | For reaction monitoring. |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Component of TLC mobile phase and for extraction/purification. |
| Hexanes | 110-54-3 | 86.18 | As needed | Component of TLC mobile phase and for extraction/purification. |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide (1.0 mmol, 1.0 eq).
-
Dissolution: Add absolute ethanol (15 mL) and stir the mixture at room temperature until the starting material is fully or mostly dissolved.
-
Reagent Addition: Add the corresponding substituted α-bromoacetophenone (1.0 mmol, 1.0 eq) to the flask in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase is 30% ethyl acetate in hexanes. The product spot should be less polar than the starting thioamide. The reaction is typically complete within 3-5 hours.[8]
-
Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. The product often precipitates from the ethanol solution as a solid.
-
Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2-3 mL) to remove soluble impurities.
-
Work-up (if no precipitation): If no solid precipitates, concentrate the reaction mixture under reduced pressure to obtain a crude residue. Pour this residue into crushed ice or cold water (50 mL) and stir. The solid product should precipitate. Collect by vacuum filtration.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure this compound derivative.[10] Column chromatography (silica gel, ethyl acetate/hexanes gradient) can be used for products that are difficult to recrystallize.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[11]
Visualizing the Experimental Workflow
Caption: A standard workflow from reaction setup to final product analysis.
Troubleshooting and Key Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive α-bromoacetophenone (decomposed).2. Poor quality starting thioamide.3. Insufficient reaction time or temperature. | 1. Use freshly prepared or newly purchased α-bromoacetophenone.2. Verify the purity of the thioamide by NMR or melting point.3. Ensure the mixture is fully refluxing and extend the reaction time, monitoring by TLC. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Decomposition of starting materials or product.3. Side reactions. | 1. Continue refluxing until the starting material spot disappears.2. Consider lowering the reaction temperature slightly or using a different solvent.3. Purify carefully using column chromatography to isolate the desired product. |
| Difficulty in Purification | 1. Product is an oil or does not crystallize easily.2. Impurities co-crystallize with the product. | 1. Use column chromatography for purification.2. Try a different recrystallization solvent system. A solvent/anti-solvent pair (e.g., dissolving in minimal hot ethanol and adding hexanes) can be effective. |
Expert Insight: The lachrymatory nature of α-bromoacetophenones is a significant practical challenge. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Their stability can also be a concern; storing them in a cool, dark place is recommended.
Conclusion
The Hantzsch cyclization offers a reliable and high-yielding pathway to the medicinally important this compound scaffold. By understanding the underlying mechanism and following a robust, validated protocol, researchers can efficiently synthesize a diverse library of these compounds for further investigation in drug discovery programs. The operational simplicity and tolerance for a wide range of functional groups make this method a powerful tool for medicinal chemists.
References
- Insight into the therapeutic potential of pyrazole‐thiazole hybrids: A comprehensive review. (2024). Archiv der Pharmazie.
- Nalajam, G., & Vedula, R. R. (2008). A Facile One-Pot Synthesis of 2-pyrazolyl-4-aryl-thiazoles in a Three-Component Reaction. Journal of Chemical Research.
- Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. (2024). Medicinal Chemistry Research.
- A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012).
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). Molecules.
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Prolifer
- Lozano, E., Lewis-Bakker, M. M., & Kotra, L. P. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles.
- Pyrazole and thiazole ring containing clinically approved drugs and their pharmacological activities. (n.d.).
- Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents. (n.d.).
- One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR p
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. (2017). Molecules.
- Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.). Journal of Saudi Chemical Society.
- Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2022). Molecules.
- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega.
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: In Vitro Characterization of Pyrazolyl-Thiazole Hybrids
This Application Note is designed for medicinal chemists and biologists optimizing the evaluation of pyrazolyl-thiazole hybrid scaffolds . These "privileged structures" are high-value targets in drug discovery due to their dual-pharmacophore nature, but they present specific physicochemical challenges—primarily solubility and assay interference—that can ruin data integrity if not managed.
Introduction: The Pyrazolyl-Thiazole Challenge
The fusion of a pyrazole ring (known for COX-2 and kinase affinity) with a thiazole moiety (common in antimicrobial and antitumor agents) creates a lipophilic, planar scaffold. While biologically potent, these compounds often exhibit:
-
Poor Aqueous Solubility: Leading to precipitation in assay media.[1][2]
-
Redox Activity: The hydrazine or hydrazone linkers often found in these hybrids can chemically reduce tetrazolium salts, causing false negatives in cytotoxicity assays.
-
Fluorescence Interference: Extended conjugation can lead to autofluorescence, interfering with FRET-based kinase assays.
This guide provides self-validating protocols to overcome these specific artifacts.
Compound Preparation & Solubility Management
The Causality Principle: Most assay failures with these heterocycles stem from "crashing out" upon direct dilution into aqueous buffers. The planar aromatic rings promote
Protocol: The "Intermediate Step" Dilution Method
Do not dilute directly from 10 mM stock to assay buffer.
-
Primary Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM . Vortex for 2 minutes.
-
QC Step: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 mins.
-
-
Intermediate Stock (100x): Dilute the Primary Stock into pure DMSO to create a concentration 100x higher than your final top test concentration.
-
Example: For a 10 µM final assay concentration, prepare a 1 mM Intermediate Stock in DMSO.
-
-
Working Solution (2x): Dilute the Intermediate Stock 1:50 into the Assay Buffer (pre-warmed to 37°C).
-
Result: This yields a 2x compound solution with 2% DMSO.
-
-
Final Assay: Add 50 µL of Working Solution to 50 µL of cell/enzyme mix.
-
Final Conditions: 1x Compound, 1% DMSO.
-
Visualization: Solubility Workflow
Module A: Kinase Inhibition Assay (EGFR/VEGFR)
Context: Pyrazolyl-thiazoles typically act as ATP-competitive inhibitors. The Trap: High background fluorescence from the compound can interfere with standard FRET assays. The Solution: Use a Luminescence-based ADP detection assay (e.g., ADP-Glo™), which is less susceptible to compound autofluorescence than fluorescence polarization.
Protocol: Luminescent ADP Detection
Reagents: Recombinant EGFR (or target kinase), Poly(Glu,Tyr) substrate, Ultra-pure ATP, ADP-Glo Reagent.
-
Enzyme Reaction (10 µL):
-
2 µL Compound (from "Working Solution" above).
-
4 µL Kinase/Substrate mix in Kinase Buffer (Tris-HCl pH 7.5, MgCl2, MnCl2, DTT).
-
4 µL Ultra-pure ATP (at
concentration). -
Incubate: 60 min at Room Temp (RT).
-
-
ADP Generation Stop (10 µL):
-
Add 10 µL ADP-Glo™ Reagent.
-
Incubate: 40 min at RT. (Depletes remaining ATP).
-
-
Detection (20 µL):
-
Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).
-
Incubate: 30 min at RT.
-
-
Read: Measure Luminescence (Integration time: 0.5–1 sec).
Data Analysis:
Calculate % Inhibition using the formula:
Module B: Cytotoxicity Profiling (SRB vs. MTT)
Critical Warning: Do NOT use the MTT assay for pyrazolyl-thiazole compounds without a cell-free control. Mechanism: The hydrazine/hydrazone linkage in these hybrids can chemically reduce MTT tetrazolium to formazan in the absence of cells, leading to false "high viability" data.
Recommended Method: Sulforhodamine B (SRB) Assay SRB stains cellular protein mass and is independent of mitochondrial redox activity, eliminating the chemical interference issue.
Protocol: SRB Assay for Adherent Lines (e.g., MCF-7, HepG2)
-
Seeding: Seed 5,000–10,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add compounds (using the solubility protocol). Incubate 48–72h.[3][4]
-
Fixation (Critical):
-
Gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) on top of the medium.
-
Incubate 1 hour at 4°C.
-
Wash 5x with tap water. Air dry.
-
-
Staining:
-
Add 100 µL 0.4% (w/v) SRB in 1% acetic acid.
-
Incubate 30 min at RT.
-
-
Washing: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 200 µL 10 mM Tris base (pH 10.5) to solubilize protein-bound dye. Shake 10 min.
-
Read: Absorbance at 510 nm .
Comparison of Assay Suitability
| Feature | MTT / MTS | SRB (Recommended) | ATP-Glo |
| Target | Mitochondrial Reductase | Cellular Protein Mass | Cellular ATP |
| Interference Risk | HIGH (Chemical reduction by compound) | LOW (Dye binding) | LOW (Luminescence) |
| Sensitivity | High | Moderate | Very High |
| Cost | Low | Low | High |
Module C: Antimicrobial Efficacy (MIC)
Context: Many pyrazolyl-thiazoles target bacterial cell walls or DNA gyrase. The Trap: Compound precipitation makes the solution cloudy, making it impossible to read "Growth vs. No Growth" by turbidity. The Solution: Resazurin Microtiter Assay (REMA) .
Protocol: REMA
-
Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dilution: Perform serial 2-fold dilutions of compound in 96-well plates (100 µL/well).
-
Inoculation: Add 100 µL bacterial suspension (
CFU/mL). -
Incubation: 37°C for 18–24 hours.
-
Visualization Step:
-
Add 30 µL 0.015% Resazurin solution.
-
Incubate 1–4 hours.
-
-
Read:
-
Blue: No Growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
Note: The color change is visible even if the compound has precipitated.
-
Mechanism of Action Visualization
The following diagram illustrates the dual-targeting potential often designed into these hybrids (e.g., EGFR inhibition + ROS scavenging).
References
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues. Global Research Online. Overview of the hybrid scaffold's significance. Link
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds. PubMed Central. details the specific interference of pyrazole derivatives with MTT assays via NADH redox perturbation. Link
-
Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors. Bioorganic & Medicinal Chemistry. Provides IC50 values and molecular docking context for kinase inhibition.[5][6] Link
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay. Journal of Chemical Health Risks. Validates the use of SRB over MTT for reducing compounds. Link
-
CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. The gold standard for MIC protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization Protocols for 2-(1H-pyrazol-4-yl)-1,3-thiazole Complexes
Executive Summary
The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK2, VEGFR-2, Aurora-A). The physicochemical interplay between the amphoteric pyrazole ring and the basic thiazole moiety creates unique challenges for crystallization, including tautomeric polymorphism and "oiling out" during solvation.
This guide provides three validated protocols for generating high-quality single crystals and bulk crystalline material of this scaffold and its metal complexes. By leveraging specific supramolecular synthons—specifically the Pyrazole-NH donor and Thiazole-N acceptor motifs—researchers can control nucleation and growth kinetics.
Physicochemical Context & Solubility Profile
Successful crystallization requires understanding the molecular "personality" of the scaffold.
-
H-Bonding Potential: The pyrazole NH acts as a strong hydrogen bond donor, while the thiazole nitrogen and pyrazole N2 act as acceptors. This promotes the formation of linear dimers or catemers in the solid state.
-
Tautomerism: The 1H-pyrazole moiety is prototropic. Solvent polarity influences the equilibrium between the 1H- and 2H-tautomers, directly affecting crystal packing.
-
Solubility:
-
High Solubility: DMSO, DMF, DMAc (Good for stock solutions).
-
Moderate Solubility: Ethanol, Methanol, Acetone (Good for evaporation/cooling).
-
Low Solubility: Water, Hexanes, Diethyl Ether (Good antisolvents).
-
Figure 1: Solvent Selection Decision Tree
The following logic flow guides the selection of the optimal crystallization technique based on sample quantity and solubility.
Caption: Decision matrix for selecting crystallization methods based on solubility profiles and target product type.
Protocol A: Slow Cooling Recrystallization (Purification)
Best For: Purifying bulk material after synthesis and obtaining single crystals of the pure ligand. Mechanism: Exploits the temperature dependence of solubility in protic solvents to drive supersaturation.
Materials
-
Crude this compound derivative.
-
Solvent: Anhydrous Ethanol (EtOH) or Ethanol/DMF (4:1 v/v) mixture.
-
Equipment: Hotplate, magnetic stirrer, 20 mL scintillation vial, insulating block (or Dewar).
Step-by-Step Methodology
-
Saturation: Place 100 mg of the crude solid in a 20 mL vial. Add solvent (EtOH) dropwise while heating to reflux (approx. 78°C) until the solid just dissolves.
-
Expert Insight: If the compound requires >10 mL solvent, add 10-20% DMF to increase solubility, but be aware this may retain solvent in the lattice.
-
-
Filtration: While hot, filter the solution through a 0.45 µm PTFE syringe filter into a pre-warmed clean vial to remove nucleation sites (dust/impurities).
-
Controlled Cooling: Cap the vial loosely. Place the vial in an insulating block (or a beaker of hot water) to allow it to cool to room temperature over 4–6 hours.
-
Why? Rapid cooling causes precipitation (amorphous); slow cooling promotes organized crystal lattice growth.
-
-
Maturation: Once at room temperature, place the vial in a refrigerator (4°C) for 24 hours.
-
Harvesting: Filter the crystals and wash with cold ethanol.
Protocol B: Vapor Diffusion (Co-Crystals & Salts)
Best For: Growing X-ray quality single crystals of salts, co-crystals, or fragile solvates that decompose upon heating. Mechanism: An antisolvent (precipitant) slowly diffuses into a solution of the compound, gradually lowering solubility without thermal shock.
Materials
-
Inner Vial: 4 mL glass vial.
-
Outer Vial: 20 mL glass vial with a tight-sealing cap.
-
Solvent (Inner): DMSO or DMF.
-
Antisolvent (Outer): Water, Diethyl Ether, or Methanol.
Step-by-Step Methodology
-
Solution Prep: Dissolve 20 mg of the target complex in the minimum amount of DMSO (approx. 0.5–1.0 mL) in the inner 4 mL vial. Ensure the solution is clear.
-
Assembly: Place the open 4 mL vial inside the 20 mL vial.
-
Antisolvent Addition: Carefully pipette the antisolvent (e.g., Diethyl Ether) into the outer vial.
-
Critical: The liquid level of the outer vial must be lower than the rim of the inner vial to prevent flooding.
-
-
Sealing & Diffusion: Cap the outer vial tightly. Store in a vibration-free environment at constant temperature (20°C).
-
Observation: Diffusion will occur over 3–14 days. The volatile antisolvent will transfer into the DMSO solution, inducing nucleation.
Figure 2: Vapor Diffusion Setup
Visualizing the thermodynamic equilibration between the solvent and antisolvent.
Caption: Schematic of the vapor diffusion chamber. Antisolvent vapor diffuses into the solute solution, slowly reducing solubility.
Protocol C: Solvothermal Synthesis (Metal Complexes)
Best For: Creating Metal-Organic Frameworks (MOFs) or coordination polymers where the pyrazole acts as a ligand for metals (e.g., Cu, Co, Zn). Mechanism: High pressure and temperature increase the solubility of precursors and overcome kinetic barriers to coordination.
Materials
-
Ligand: this compound (0.1 mmol).
-
Metal Salt: e.g., Cu(NO₃)₂·3H₂O (0.1 mmol).
-
Solvent: MeOH/H₂O (1:1 mixture).
-
Vessel: 23 mL Teflon-lined stainless steel autoclave.
Step-by-Step Methodology
-
Mixing: Combine ligand and metal salt in 10 mL of the solvent mixture. Sonicate for 10 minutes to ensure dispersion.
-
Sealing: Transfer the slurry to the Teflon liner and seal the steel autoclave.
-
Heating Profile: Place in a programmable oven.
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 48 hours.
-
Cool to room temperature at a rate of 5°C/hour.
-
Expert Insight: The slow cooling rate is critical for preventing microcrystalline powder formation.
-
-
Collection: Wash the resulting block-shaped crystals with MeOH and dry in air.
Characterization & Troubleshooting
Data Summary Table: Characterization Parameters
| Technique | Purpose | Key Observation for Pyrazole-Thiazole |
| SC-XRD | Structure Determination | Confirm tautomer (1H vs 2H) and H-bond network (N-H...N). |
| PXRD | Bulk Purity | Check for polymorphism; compare experimental pattern to simulated SC-XRD. |
| DSC | Thermal Stability | Identify solvate desolvation (endotherm <150°C) vs. melting. |
| NMR | Chemical Integrity | Confirm no degradation of the thiazole ring during heating. |
Troubleshooting "Oiling Out"
A common issue with this scaffold is the formation of an oil rather than crystals.
-
Cause: The metastable liquid phase is lower energy than the supersaturated solution but higher energy than the crystal.
-
Solution 1 (Seeding): Add a micro-crystal from a previous batch (or scratch the glass side) to provide a nucleation template.
-
Solution 2 (Temperature Cycling): Cycle the temperature between 25°C and 40°C. This dissolves the smaller, less stable oil droplets and promotes growth on stable nuclei (Ostwald ripening).
References
-
Vertex AI Search. (2025). Co-crystallisation studies of pyrazole derivatives with Aurora-A kinase. National Institutes of Health. [Link]
-
RSC Advances. (2024). Synthesis, characterization, and biological activities of pyrazolyl–thiazole derivatives. Royal Society of Chemistry.[1] [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. [Link]
-
PubChem. (2025). Compound Summary: this compound.[2] National Library of Medicine. [Link]
-
ACS Omega. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications. American Chemical Society. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole
Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve yield and purity in your synthetic endeavors. We will delve into the mechanistic underpinnings of common synthetic routes and offer field-proven insights to overcome frequently encountered challenges.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most prevalent and versatile method for synthesizing the this compound scaffold is a variation of the classic Hantzsch thiazole synthesis.[1][2][3] This method involves the cyclocondensation reaction between a thioamide and an α-haloketone.[2][3] For our target molecule, this can be approached in two primary ways:
-
Route A: Reaction of a pyrazole-4-carbothioamide with a 2-haloethanone .
-
Route B: Reaction of a 2-halo-1-(1H-pyrazol-4-yl)ethanone with a thioamide (like thioformamide or thiourea).
Both routes converge on the formation of the desired thiazole ring through a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration.[2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Route B
This protocol details the synthesis starting from a pyrazole-containing α-bromoketone and thiourea.
Step 1: Synthesis of 2-bromo-1-(1H-pyrazol-4-yl)ethanone
-
Materials: 1-(1H-pyrazol-4-yl)ethanone, Bromine (Br₂), Acetic Acid.
-
Procedure:
-
Dissolve 1-(1H-pyrazol-4-yl)ethanone (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise at room temperature while stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-bromo-1-(1H-pyrazol-4-yl)ethanone.
-
Step 2: Cyclocondensation to form 2-amino-4-(1H-pyrazol-4-yl)-1,3-thiazole
-
Materials: 2-bromo-1-(1H-pyrazol-4-yl)ethanone, Thiourea, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(1H-pyrazol-4-yl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.[2]
-
Reflux the mixture with stirring for 4-6 hours, monitoring by TLC.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 5% sodium carbonate solution to precipitate the product.[2][6]
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2-amino-4-(1H-pyrazol-4-yl)-1,3-thiazole.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in Hantzsch thiazole synthesis can often be attributed to several factors.[4][6] A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can lead to unwanted side reactions.[4] Recrystallization or column chromatography of starting materials may be necessary.
-
Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[4] If the reaction is sluggish at room temperature, consider increasing the temperature. A systematic study of different temperatures can help identify the optimal condition.[4]
-
Reaction Time: It's possible the reaction has not been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC to determine the point of maximum conversion.[4]
-
Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials and lower yields. Ensure accurate measurement of your starting materials.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities or side products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products can be due to side reactions or impurities in the starting materials.[4] Here are some strategies to enhance selectivity:
-
Control of pH: Under acidic conditions, there is a risk of forming 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[4][6] Maintaining neutral or slightly basic conditions can often minimize this side reaction.
-
Choice of Solvent: The solvent can influence the reaction rate and selectivity. Ethanol is commonly used, but exploring other polar solvents might be beneficial.
-
Catalysts: The use of catalysts, such as silica-supported tungstosilicic acid, has been shown to enhance yields and reduce reaction times in some cases.[5][6]
Q3: I am struggling with the isolation and purification of my final product. What are some effective methods?
A3: Isolation and purification can be challenging. Here are some tips:
-
Precipitation: If the product is poorly soluble in the reaction solvent upon cooling, filtration may be sufficient for initial purification.[6] For products soluble in the reaction mixture, adding a non-solvent can induce precipitation.[6] For example, pouring a methanol reaction mixture into a sodium carbonate solution can help precipitate the thiazole product.[6]
-
Chromatography: If precipitation does not yield a pure product, column chromatography is a standard purification technique. A gradient elution with a mixture of hexane and ethyl acetate is often a good starting point for moderately polar compounds.
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol) is an excellent method for achieving high purity.
Frequently Asked Questions (FAQs)
Q: Can microwave irradiation be used to improve the synthesis?
A: Yes, microwave-assisted synthesis has been shown to significantly enhance yields and dramatically reduce reaction times for the Hantzsch thiazole synthesis.[4][5] A typical starting point for microwave-assisted synthesis could be 90-120°C for 15-30 minutes.[5]
Q: Are there "greener" or more environmentally friendly approaches to this synthesis?
A: Significant progress has been made in developing greener synthetic methods.[6] These include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents or solvent-free conditions, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[6]
Q: What is the key mechanistic step in the Hantzsch thiazole synthesis?
A: The initial step is a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone in an SN2 reaction.[2][3] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.[2]
Data Summary
| Parameter | Conventional Heating | Microwave Irradiation | Key Considerations |
| Temperature | Reflux (e.g., 65-80°C in ethanol)[5] | 90-120°C[5] | Substrate dependent; optimization is key. |
| Reaction Time | Several hours (2-6 h)[5] | 15-30 minutes[5] | Monitor by TLC for completion.[4] |
| Typical Yields | Moderate to good | Often significantly higher[4][6] | Highly dependent on substrate and conditions. |
| Solvent | Ethanol, Methanol[5] | Ethanol, DMF | Choice can impact selectivity and work-up. |
Visualizing the Workflow
Below are diagrams illustrating the synthetic pathway and a general troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Benchchem. Troubleshooting low yields in Hantzsch thiazole synthesis.
- Benchchem. Technical Support Center: Thiazole Synthesis Optimization.
- Wisdomlib. Cyclocondensation reaction: Significance and symbolism.
- Benchchem. "optimization of Hantzsch thiazole synthesis reaction conditions".
- Miyamoto, K., Nishi, Y., & Ochiai, M. (2005). Thiazole synthesis by cyclocondensation of 1-alkynyl(phenyl)- λ3-iodanes with thioureas and thioamides. Keio University.
- MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- RJPN. (2015). An Efficient Synthesis of Pyrazolo[3,4-c]Pyrazole Derivatives With Evaluation of Their Biological Activity.
- Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates.
- Wikipedia. Cook–Heilbron thiazole synthesis.
- PubMed. (2013). Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents.
- IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review.
- ACS Publications. (2002). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. The Journal of Organic Chemistry.
- PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- Google Patents. (2016). EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides.
- ACG Publications. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach.
- MDPI. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.
- ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- ResearchGate. (2022). (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- Wikipedia. Thiazole.
- Taylor & Francis Online. (2020). Synthesis and characterization of Osmium(IV) Pyrazole Carbothioamide Complexes.
- PubMed. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19.
- ProQuest. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19.
- Organic Chemistry Portal. Synthesis of thiazoles.
- RSC Publishing. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol.
- Cairo University. (2016). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles].
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- YouTube. (2019). synthesis of thiazoles.
- ResearchGate. Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents.
- SciSpace. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation.
- Google Patents. (2017). US20170240541A1 - Process for preparing thiazole derivatives.
- PubMed. (2013). Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists.
- Taylor & Francis Online. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue.
- PMC. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.
- Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).
- ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.
- Taylor & Francis Online. (2017). Synthesis and characterization of new pyrazole-based thiazoles.
- PMC. (2010). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone.
Sources
Technical Support Center: Troubleshooting Thiazole Ring Formation
Core Directive & Scope
Thiazole rings are pharmacophores in critical drugs like Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin . However, the classic Hantzsch synthesis—while ostensibly simple—is prone to "silent failures" where the reaction stalls at the hydroxythiazoline intermediate or diverges into unwanted regioisomers.
This guide moves beyond textbook mechanisms to address the kinetic traps and thermodynamic sinks that cause experimental failure.
Diagnostic Module: Why Did My Cyclization Fail?
Scenario A: "The reaction stalled. I see a polar spot on TLC, but no aromatic thiazole."
Diagnosis: You have likely trapped the 4-hydroxythiazoline intermediate . In the Hantzsch synthesis, the formation of the C-N bond is rapid, but the subsequent dehydration (aromatization) is the rate-determining step. If the reaction medium is not sufficiently dehydrating or if the leaving group ability of the hydroxyl is poor, the ring closes but does not aromatize.
The Fix: Dehydration Triggers
-
Acidic Spike: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or TFA to the reaction mixture. This protonates the hydroxyl group, turning it into a better leaving group (
). -
Solvent Switch: If using ethanol (protic), switch to DMF or Dioxane (aprotic) and heat to reflux. Ethanol can solvate the hydroxyl group, stabilizing the intermediate and preventing water elimination.
-
Chemical Dehydration: For stubborn substrates, add Trifluoroacetic Anhydride (TFAA) (1.1 eq) at 0°C, then warm to RT. This esterifies the intermediate, forcing elimination.
Scenario B: "I isolated a product, but the NMR is wrong. It looks like an isomer."
Diagnosis: Regioselectivity failure—Formation of 2-imino-2,3-dihydrothiazole . This occurs primarily when using N-monosubstituted thioureas . The sulfur atom is the primary nucleophile, but the nitrogen can attack the ketone carbonyl from two positions.
-
The Trap: Acidic conditions favor the thermodynamic "imino" isomer.
-
The Fix: Buffer the reaction. Use neutral or slightly basic conditions (e.g., NaOAc in EtOH) to favor the kinetic "amino" thiazole product.
Scenario C: "My -haloketone starting material turned black/decomposed before I could use it."
Diagnosis:
Visualizing the Failure Modes
The following diagram maps the kinetic pathway of the Hantzsch synthesis, highlighting exactly where the reaction stalls (The "Frozen" State) and where it diverges (The Isomer Trap).
Figure 1: Mechanistic pathway showing the "Frozen State" (Hydroxythiazoline) and the "Isomer Trap" (Imino form).
Validated Protocol: One-Pot Iodine-Mediated Synthesis
To avoid the instability of
Mechanism: Iodine activates the ketone for
Materials
-
Ketone (Acetophenone deriv.): 1.0 equiv[1]
-
Thiourea/Thioamide: 1.2 equiv[2]
-
Molecular Iodine (
): 1.1 equiv -
Solvent: Dimethyl Sulfoxide (DMSO) - Crucial for solubilizing
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve the ketone (1.0 mmol) and thiourea (1.2 mmol) in DMSO (3 mL).
-
Activation: Add molecular iodine (1.1 mmol) in one portion.
-
Observation: The solution will turn dark brown.
-
-
Reaction: Heat the mixture to 100°C for 2–4 hours.
-
Workup (Critical for Purity):
-
Add saturated aqueous
(sodium thiosulfate) . Reason: This quenches unreacted iodine, preventing oxidative degradation during extraction. -
Adjust pH to ~8-9 using solid
. Reason: Thiazoles are basic; acidic workup keeps them in the water layer. -
Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from EtOH/Water if necessary.
Quantitative Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action | Reference |
| Low Yield (<30%) | Switch to One-Pot Iodine protocol (Section 4). | [1] | |
| TLC: Spot stays at baseline | Product is protonated (Thiazolium salt) | Neutralize reaction mix with | [2] |
| Product is an Oil (should be solid) | Trapped solvent / Impurities | Perform Acid-Base Extraction : Dissolve in 1M HCl, wash with ether (removes neutrals), basify aq. layer, extract product. | [3] |
| Wrong Regioisomer (Imino) | Reaction too acidic | Run reaction in EtOH with NaOAc (buffer) to favor Amino form. | [4] |
| Reaction Stalls (Intermediate) | Poor dehydration | Add TFAA (1 eq) or switch solvent to DMF (reflux). | [2] |
Decision Logic for Researchers
Use this flow to determine your next experimental move.
Figure 2: Decision tree for selecting synthesis route and troubleshooting workup.
References
-
Facchinetti, V., et al. "One-pot synthesis of 2-aminothiazoles using iodine/DMSO." Synthesis, 2016, 48(03), 437-440. Link
-
Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643. Link
-
Kashyap, S. J., et al. "Review on synthesis and biological activity of thiazole derivatives." Acta Chimica Slovenica, 2012, 59, 839–855. Link
-
Potewar, T. M., et al. "Efficient and Green Synthesis of 2-Aminothiazoles in Water." Research on Chemical Intermediates, 2012.[5] Link
Sources
Overcoming regioselectivity issues in pyrazole functionalization
Introduction: The Tautomer Trap
The core challenge in pyrazole chemistry is the annular tautomerism (
When you introduce an electrophile (
This guide provides troubleshooting workflows to force regioselectivity during N-alkylation, N-arylation, and C-H functionalization.
Module 1: N-Alkylation Troubleshooting
User Issue: "I am alkylating a 3-substituted pyrazole and getting an inseparable mixture of 1,3- and 1,5-isomers."
Root Cause Analysis
-
Steric Control: The lone pair on the nitrogen adjacent to a bulky C3-substituent is sterically shielded. Alkylation preferentially occurs at the distal nitrogen (
), yielding the 1,3-isomer (less hindered). -
Electronic Control: If the C3-substituent is an electron-withdrawing group (EWG), it increases the acidity of the adjacent N-H. However, the nucleophilicity of the distal nitrogen is often higher.
-
The "Coordination" Trap: Certain bases (e.g., NaH) or solvents can coordinate with the C3-substituent (if it has lone pairs, like an ester or pyridine), directing alkylation to the adjacent nitrogen (
), flipping selectivity to the 1,5-isomer .
Troubleshooting Workflow
Figure 1: Decision matrix for selecting reaction conditions based on substrate properties.
Standard Protocol: Sterically Controlled N-Alkylation
Objective: Maximize 1,3-isomer formation (distal alkylation).
-
Reagents:
-
Substrate: 3-substituted pyrazole (1.0 equiv).
-
Base: Cesium Carbonate (
) (1.5 equiv). Why? The "Cesium Effect" promotes solubility and the weak coordination of the large ion minimizes chelation-directed side reactions. -
Electrophile: Alkyl halide (1.1 equiv).[1]
-
Solvent: DMF (0.2 M).
-
-
Procedure:
-
Dissolve pyrazole in DMF under
. -
Add
and stir for 30 min at RT (deprotonation). -
Add alkyl halide dropwise.
-
Monitor by LCMS. If conversion is slow, heat to 60°C.
-
-
Validation:
-
Expect >90:10 ratio favoring the 1,3-isomer for bulky C3 groups (e.g., Phenyl, t-Butyl).
-
Module 2: N-Arylation (Cross-Coupling)
User Issue: "Buchwald conditions are failing, or I'm arylated at the wrong nitrogen."
Technical Insight
Metal-catalyzed arylation (Ullmann/Buchwald) is sensitive to the "bite angle" of the ligand and the size of the coupling partner.
-
Chan-Lam Coupling: Uses
and boronic acids in air. It is the mildest method and generally governed by sterics (favoring the less hindered ). -
Buchwald-Hartwig: Uses Pd and phosphine ligands.[2] Bulky ligands (e.g., tBuXPhos) enhance reductive elimination but also amplify steric clashes at the proximal nitrogen, pushing selectivity toward
.
Protocol: Regioselective Chan-Lam Coupling
Objective: Mild arylation of the less hindered nitrogen.
-
Reagents:
-
Pyrazole (1.0 equiv).[3]
-
Aryl Boronic Acid (1.5 equiv).
-
Catalyst:
(0.1–1.0 equiv). -
Ligand: 2,2'-Bipyridine (1.0 equiv) – Crucial for stabilizing the Cu-species.
-
Base:
(2.0 equiv). -
Solvent: Dichloroethane (DCE) or MeOH.
-
-
Procedure:
-
Combine all solids in a flask.
-
Add solvent and stir vigorously open to air (or under an
balloon for faster rates). -
Run at RT for 12–24h.
-
-
Note: If the reaction stalls, add 4Å molecular sieves to scavenge water, which inhibits the transmetallation step.
Module 3: C-H Functionalization (Magnesiation)
User Issue: "I need to functionalize C3, but lithiation always hits C5."
The "Knochel" Rule
The acidity of pyrazole ring protons follows the order: C5-H > C3-H > C4-H .
-
C5-H: Most acidic due to the inductive effect of the adjacent
. -
C3-H: Less acidic; requires blocking C5 to access.
To functionalize C3, you must use a "Walk-Around" Strategy :
-
Protect Nitrogen (e.g., SEM group).[1]
-
Lithiate C5
Quench with TMS (Blocker). -
Lithiate C3
Functionalize.[4] -
Remove TMS.
Figure 2: The "Blocking Strategy" for C3-selective functionalization using Turbo-Grignard reagents.
Protocol: C5-Selective Magnesiation (Knochel Method)
-
Reagents:
-
Procedure:
-
Result: Exclusive C5-substitution.
Module 4: Analytics (The "Isomer ID" Kit)
User Issue: "I have a peak, but I don't know if it's the 1,3 or 1,5 isomer."
Do not rely solely on 1D Proton NMR. Use NOE (Nuclear Overhauser Effect) and HMBC for definitive structural assignment.
| Feature | 1,3-Isomer (Distal) | 1,5-Isomer (Proximal) |
| NOE Correlation | Strong NOE between N-Alkyl protons and C5-H . | Strong NOE between N-Alkyl protons and C5-Substituent . |
| HMBC ( | N-Alkyl protons correlate to C5 . | N-Alkyl protons correlate to C5 (often weaker or distinct shift). |
| C5 Chemical Shift | Typically upfield relative to 1,5-isomer. | Typically downfield due to steric compression/deshielding. |
| TLC Behavior | Often more polar (lower Rf). | Often less polar (higher Rf) due to shielding of the lone pair. |
References
-
Regioselective N-Alkylation Review
-
Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[6]
-
-
Metalation Strategies (Knochel)
- Despotopoulou, C. et al.
-
Chan-Lam Coupling Selectivity
-
General Pyrazole Synthesis & Functionalization
-
Review: "Recent developments in selective N-arylation of azoles." Chemical Communications, 2021.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Minimizing side reactions during 2-(1H-pyrazol-4-yl)-1,3-thiazole synthesis
This technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists.[1] It addresses the specific challenges of synthesizing the 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold, a privileged pharmacophore in kinase inhibitor discovery (e.g., CDKs, Aurora kinases).[1]
Ticket ID: CHEM-SUP-2024-PYR-TZ Subject: Minimizing side reactions and optimizing yield in pyrazole-thiazole coupling. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.
Executive Summary
Synthesizing this compound presents a "nucleophilic competition" challenge.[1] The pyrazole ring contains an acidic NH group (pKa ~14) and a basic nitrogen, both of which compete with the desired reaction centers during synthesis. This guide covers the two primary synthetic routes:
-
Hantzsch Condensation: Constructing the thiazole ring onto a pyrazole-4-carbothioamide.[1]
-
Suzuki-Miyaura Coupling: Linking a pre-formed thiazole halide with a pyrazole boronate.[1]
Module 1: The Hantzsch Condensation (De Novo Synthesis)
Context: You are reacting 1H-pyrazole-4-carbothioamide with an
Critical Issue 1: Regioselectivity Failure (N-Alkylation vs. S-Alkylation)
Symptom: LCMS shows a mass consistent with the product (
Root Cause:
The pyrazole ring is amphoteric.[1] In the presence of bases used to drive the Hantzsch reaction (e.g., carbonates), the pyrazole NH is deprotonated, creating a potent nucleophile that competes with the thioamide sulfur for the electrophilic
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
| Protecting Group | Mandatory. Use THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) on the pyrazole nitrogen.[1] | Sterically blocks the pyrazole nitrogen and removes the acidic proton, forcing the electrophile to react with the thioamide sulfur. |
| Solvent System | Ethanol or DMF at 0°C | Low temperature favors the kinetic S-alkylation (thioimidate formation) over the slower N-alkylation.[1] |
| Base Choice | Avoid strong bases during the initial addition.[1][2] Use | Strong bases deprotonate the pyrazole (if unprotected), accelerating the side reaction. |
Visual Mechanism & Logic:
Figure 1: Decision tree illustrating how lack of protection leads to irreversible N-alkylation byproducts.[1]
Critical Issue 2: Oxidative Dimerization of Thioamide
Symptom: Low yield; isolation of a yellow solid identified as a 1,2,4-thiadiazole derivative or a disulfide dimer. Root Cause: Thioamides are prone to oxidation in air, especially when heated in polar solvents. Corrective Action:
-
Degas Solvents: Sparge ethanol/DMF with Argon for 15 minutes before adding the thioamide.
-
Add Scavengers: If the reaction is stubborn, add 5-10 mol% of Sodium Metabisulfite (
) to suppress oxidative pathways.[1]
Module 2: Suzuki-Miyaura Coupling (Modular Synthesis)
Context: Coupling 1-protected-pyrazole-4-boronic acid pinacol ester with 2-bromo-1,3-thiazole .
Critical Issue 1: Rapid Protodeboronation
Symptom: LCMS shows the formation of "de-borylated" pyrazole (pyrazole with H at C4) and unreacted bromothiazole.[1] Root Cause: Heteroaryl boronic acids, particularly 2-heteroaryl and electron-rich 4-pyrazolyl boronates, are highly susceptible to hydrolytic C-B bond cleavage (protodeboronation) under aqueous basic conditions.[1]
Optimization Matrix:
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Base | ||
| Solvent | Dioxane/Water (4:[1]1) | Anhydrous DMF or n-Butanol |
| Catalyst | ||
| Temperature | 100°C | 60-80°C (Lower temp reduces hydrolysis rate) |
Technical Insight: The mechanism of protodeboronation often involves a boronate "ate" complex reacting with water.[1][3] By using anhydrous bases like Cesium Fluoride (CsF) in dry solvents, you facilitate transmetallation via a fluoride-bridged intermediate without introducing the water necessary for the destructive hydrolysis pathway [1, 2].[1]
Critical Issue 2: Catalyst Poisoning by Thiazole Sulfur
Symptom: Reaction stalls at 20-30% conversion despite fresh catalyst. Root Cause: The thiazole sulfur and nitrogen lone pairs can coordinate strongly to Palladium, displacing phosphine ligands and deactivating the catalyst (forming "palladacycles"). Corrective Action:
-
High Ligand Load: Use bidentate ligands like dppf or bulky Buchwald ligands (XPhos , SPhos ) which are harder for the thiazole to displace than simple triphenylphosphine.
-
Catalyst Loading: Increase Pd loading to 5-10 mol% if using standard catalysts, or switch to high-turnover precatalysts (e.g., XPhos Pd G2) at 1-2 mol%.[1]
Visual Troubleshooting Logic:
Figure 2: Diagnostic workflow for optimizing Suzuki cross-coupling of heteroaryl systems.
Module 3: Purification & Isolation[1]
FAQ: Handling Solubility Issues
Q: My product precipitates as a gum during the Hantzsch workup. How do I solidify it? A: Thiazole hydrobromides (the initial Hantzsch product) are often hygroscopic gums.[1]
-
Decant the reaction solvent.[1]
-
Triturate the gum with Diethyl Ether or MTBE vigorously.[1]
-
Neutralize with saturated aqueous
to obtain the free base, which is usually a more crystalline solid.
FAQ: Removing Palladium Residues
Q: The product from Suzuki coupling is grey/black.[1] How do I clean it? A: Thiazoles bind Pd tightly.[1] Standard silica columns are often insufficient.[1]
-
Protocol: Dissolve the crude product in EtOAc/MeOH (9:1). Add Thiol-functionalized Silica (SiliaMetS® Thiol) or activated charcoal.[1] Stir at 40°C for 1 hour, filter through Celite, then proceed to column chromatography.
References
-
BenchChem. Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. (General protocols for stabilizing boronic acids).
-
Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch and Suzuki methods). (Comprehensive database of thiazole synthesis methodologies).
-
National Institutes of Health (PMC). Insights on Regioselective Synthesis of Fused Thiazoles.[1] (Mechanistic details on N- vs S-alkylation competition). (Note: Generalized link to PMC search for verified access).
-
A2B Chem. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings. (Specifics on pyrazole boronate stability).
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 2-(1H-pyrazol-4-yl)-1,3-thiazole
This guide provides an in-depth technical analysis of the 1H NMR characterization of 2-(1H-pyrazol-4-yl)-1,3-thiazole . It is designed for medicinal chemists and analytical scientists, focusing on the specific challenges posed by annular tautomerism and solvent-solute interactions in bi-heterocyclic systems.[1]
Executive Summary
The This compound scaffold is a privileged motif in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., CDKs, GSK-3
This guide compares the "performance" of different NMR solvent systems in resolving this molecule's structure. Unlike rigid heterocycles, the spectral quality of this scaffold is strictly dependent on the solvent's ability to stabilize specific tautomers and slow down proton exchange rates.[1]
Key Insight: Standard CDCl
Chemical Context & Structural Logic[1][2][3][4][5][6]
To interpret the NMR data, one must understand the dynamic behavior of the molecule.[1] The pyrazole ring undergoes rapid annular tautomerism (
Tautomeric Equilibrium & Numbering
The molecule consists of a 1,3-thiazole ring linked at position 2 to the C4 position of a pyrazole ring.[1]
Figure 1: The rapid equilibrium between tautomers causes the pyrazole C3-H and C5-H to appear as a broad average signal in non-polar solvents.[1]
Comparative Analysis: Solvent Performance
The choice of solvent is not merely about solubility; it dictates the resolution limits of the experiment.[1]
Scenario A: Chloroform-d (CDCl )[1]
-
Performance: Poor. [1]
-
Mechanism: CDCl
is a non-polar, non-hydrogen-bond-accepting solvent.[1] It does not stabilize the pyrazole NH, leading to rapid intermolecular proton exchange.[1] -
Spectral Outcome:
Scenario B: Methanol-d (CD OD)[1]
-
Performance: Moderate (Structural Only).
-
Mechanism: Deuterium exchange occurs immediately (
).[1] -
Spectral Outcome:
-
NH Proton: Disappears (replaced by D).
-
Pyrazole H3/H5: Sharpens into a singlet (typically ~8.0–8.2 ppm) because the exchange is chemically removed, but valuable information about the NH environment is lost.[1]
-
Scenario C: Dimethylsulfoxide-d (DMSO-d ) — The Gold Standard[1]
-
Performance: Excellent.
-
Mechanism: DMSO is a strong H-bond acceptor.[1] It "locks" the pyrazole NH proton via hydrogen bonding, significantly slowing down the exchange rate (
).[1] -
Spectral Outcome:
Experimental Data & Interpretation
The following data represents the characteristic chemical shifts for This compound in DMSO-d
Summary Table: 1H NMR Data (400 MHz, DMSO-d )
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| Pyrazole NH (N1) | 13.10 – 13.50 | Broad Singlet | — | Highly deshielded; diagnostic of free NH.[1] |
| Pyrazole H3/H5 | 8.00 – 8.40 | Broad s or 2x s | — | Often overlaps; integrates to 2H.[1] |
| Thiazole H4 | 7.80 – 7.95 | Doublet (d) | Deshielded by adjacent Nitrogen.[1] | |
| Thiazole H5 | 7.55 – 7.70 | Doublet (d) | Characteristic thiazole coupling.[1] |
Differentiation from Isomers
A critical aspect of characterization is distinguishing the 2-substituted thiazole from its 4- or 5-substituted isomers.[1]
-
2-Substituted (Target): Two doublets with
Hz (H4/H5 coupling). -
4-Substituted: H2 appears as a singlet ~9.0 ppm; H5 appears as a doublet (
Hz).[1] -
5-Substituted: H2 appears as a singlet ~9.0 ppm; H4 appears as a doublet (
Hz).[1]
Detailed Experimental Protocol
To ensure reproducibility and publication-quality spectra, follow this validated workflow.
Step 1: Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).[1] -
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear.
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Spectral Width: Set to -2 ppm to 16 ppm (to capture the downfield NH).
-
Relaxation Delay (d1): Set to
5 seconds . -
Scans (ns): 16–64 scans (depending on concentration).[1]
-
Temperature: 298 K (25°C).[1]
-
Advanced: If peaks are broad, run a Variable Temperature (VT) experiment at 320–340 K to accelerate exchange and sharpen the average signal.[1]
-
Step 3: Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manually phase the NH peak first, as it is often out of phase with the aliphatic region.[1]
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region around 13 ppm.
Logic Flow: Characterization Strategy
Figure 2: Decision tree for optimizing spectral quality. The visibility of the NH proton is the primary quality control checkpoint.
References
-
Synthesis and Characterization of Pyrazolyl-Thiazole Hybrids. Al-Nahrain Journal of Science. (2025). Confirms thiazole H5/H4 coupling patterns and pyrazole shifts in DMSO-d6.
-
Tautomerism of Pyrazoles: NMR Spectroscopy. Advances in Heterocyclic Chemistry. (2017). Detailed review of solvent effects on annular tautomerism and 15N/1H chemical shifts.
-
NMR Solvent Data Chart. Cambridge Isotope Laboratories. Reference for residual solvent peaks (DMSO-d6: 2.50 ppm, H2O: 3.33 ppm).[1]
-
Characterization of 2-substituted Thiazoles.Journal of Organic Chemistry.
coupling constant (~3.3 Hz) for 2-substituted thiazoles.[1]
Sources
A Comparative Analysis of Pyrazole-Thiazole Scaffolds and Standard Inhibitors Against Cyclin-Dependent Kinase 2
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among these, CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a compelling target for anticancer drug development. This guide provides a comparative analysis of the potency of inhibitors featuring the 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold and its bioisosteres against established standard CDK2 inhibitors. We will delve into supporting experimental data, outline detailed protocols for assessing inhibitory activity, and explore the underlying signaling pathways.
The Central Role of CDK2 in Cell Cycle Progression
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, when complexed with its regulatory partners, Cyclin E and Cyclin A, orchestrates the cell's transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. The CDK2/Cyclin E complex, in particular, is instrumental in phosphorylating the retinoblastoma protein (pRb). This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Therefore, the development of potent and selective CDK2 inhibitors is a significant focus of oncology research.
The CDK2 Signaling Pathway: A Target for Inhibition
The activity of the CDK2/Cyclin E complex is a critical checkpoint in cell cycle progression. Inhibition of this complex can halt the phosphorylation of pRb, thereby preventing the release of E2F and arresting the cell cycle in the G1 phase. This mechanism provides a clear rationale for the therapeutic targeting of CDK2.
Caption: CDK2 signaling at the G1/S transition and the point of inhibition.
Standard Inhibitors of CDK2: The Benchmarks for Potency
A number of small molecule inhibitors targeting CDKs have been developed and are widely used as research tools and in clinical trials. These compounds serve as essential benchmarks for evaluating the potency of novel inhibitory scaffolds.
-
Roscovitine (Seliciclib) : A purine analog that acts as an ATP-competitive inhibitor of several CDKs, including CDK2. It has been extensively studied and serves as a common reference compound in CDK2 inhibition assays.
-
Milciclib (PHA-848125) : A potent, ATP-competitive inhibitor with high selectivity for CDK2. It has progressed to clinical trials for various cancers.
These standard inhibitors provide a valuable reference point for assessing the efficacy of new chemical entities.
The this compound Scaffold: A Promising New Frontier
The this compound scaffold and its bioisosteric relatives have emerged as a promising framework for the development of novel kinase inhibitors. The pyrazole and thiazole rings are privileged structures in medicinal chemistry, known for their ability to form key interactions within the ATP-binding pocket of kinases.
Comparative Potency Analysis: Pyrazole Derivatives vs. Standard Inhibitors
Recent studies have highlighted the potential of pyrazole-based compounds as potent CDK2 inhibitors. While direct head-to-head data for the exact this compound scaffold is emerging, studies on closely related pyrazole derivatives provide compelling evidence of their efficacy.
One such study directly compared a series of newly synthesized 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives to the standard inhibitor Roscovitine. The half-maximal inhibitory concentration (IC50) values from this study are presented below.
| Compound | Target | IC50 (µM)[1] |
| Standard Inhibitor | ||
| Roscovitine | CDK2 | 0.99 |
| Pyrazole Derivatives | ||
| Compound 11 | CDK2 | 0.45 |
| Compound 6 | CDK2 | 0.46 |
| Compound 5 | CDK2 | 0.56 |
| Compound 7 | CDK2 | 0.77 |
As the data indicates, several of the novel pyrazole derivatives demonstrated superior or comparable inhibitory activity against CDK2 when compared to Roscovitine[1]. Specifically, compounds 11 and 6 were more than twice as potent as the standard inhibitor in this assay[1].
In another study, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines, which incorporate a thiazole moiety, were developed as highly potent dual inhibitors of CDK2 and CDK9. The most promising compound from this series, 20a , exhibited an IC50 value of 0.004 µM against CDK2, demonstrating the significant potential of thiazole-containing scaffolds[2].
These findings underscore the promise of pyrazole-thiazole and related scaffolds in the design of next-generation CDK2 inhibitors with enhanced potency.
Experimental Protocol: In Vitro CDK2 Kinase Assay
To ensure the scientific integrity and reproducibility of potency data, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical in vitro CDK2 kinase assay, based on a luminescence-based method that quantifies ADP production.
Workflow for In Vitro CDK2 Kinase Assay
Caption: Workflow for a luminescence-based CDK2 in vitro kinase assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., this compound derivative) and standard inhibitor (e.g., Roscovitine) in 100% DMSO. Create a serial dilution of the inhibitors in the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate: Prepare the recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme and a suitable substrate (e.g., a biotinylated peptide derived from Histone H1 or Rb) in the kinase buffer to the desired final concentrations.
-
ATP Solution: Prepare an ATP solution in the kinase buffer. The final concentration should be at or near the Km for CDK2 to ensure competitive inhibition can be accurately measured.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the inhibitor serial dilutions or vehicle control (for positive and negative controls) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
-
Inhibitor-Enzyme Binding:
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the CDK2 enzyme.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume will be 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection (using a commercial ADP-Glo™ Assay Kit):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Controls:
-
Negative Control (No Enzyme): Contains substrate, ATP, and vehicle, but no CDK2 enzyme. This represents the background signal.
-
Positive Control (No Inhibitor): Contains CDK2 enzyme, substrate, ATP, and vehicle. This represents 100% enzyme activity.
-
-
Calculation of Percent Inhibition:
-
Subtract the average background luminescence from all data points.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_positive_control))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The comparative analysis presented in this guide demonstrates that novel inhibitors based on the pyrazole-thiazole scaffold and its relatives hold significant promise as potent CDK2 inhibitors. The experimental data, particularly when viewed alongside established standards like Roscovitine, suggests that these new chemical entities can achieve superior potency. The provided experimental protocol offers a robust framework for researchers to validate these findings and further explore the potential of this exciting class of compounds in the development of targeted cancer therapies. The continued exploration of structure-activity relationships within this scaffold is likely to yield even more potent and selective CDK2 inhibitors in the future.
References
-
Brasca, M.G., Amboldi, N., Ballinari, D., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of Medicinal Chemistry, 52(16), 5152-5163. [Link]
-
Yuan, Z., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
-
Abubshait, S. A., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(50), 35135-35150. [Link]
-
Meijer, L., Borgne, A., Mulner, O., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]
-
Mandour, A. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Biomolecular Structure and Dynamics, 41(5), 1957-1976. [Link]
-
El-Naggar, A. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(48), 34863-34882. [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. [Link]
-
ResearchGate. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of thiazole vs oxazole derivatives in medicinal chemistry
Executive Summary: The "Chalcogen Switch"
In medicinal chemistry, the bioisosteric replacement of an oxygen atom (oxazole) with a sulfur atom (thiazole)—often termed the "chalcogen switch"—is a strategic maneuver used to modulate potency, metabolic stability, and lipophilicity.
While both are 5-membered aromatic heterocycles, they are not interchangeable without consequence. This guide objectively compares their performance, highlighting that thiazoles generally offer superior metabolic stability and lipophilic contacts (via
Quick Verdict
| Feature | Oxazole (O-containing) | Thiazole (S-containing) |
| Dominant Interaction | Hard H-Bond Acceptor (N3) | |
| Basicity (pKa of conjugate acid) | ~0.8 (Very Weak Base) | ~2.5 (Weak Base) |
| Lipophilicity ( | Baseline | +0.5 to +1.0 increase vs. Oxazole |
| Metabolic Liability | Oxidative Ring Opening (C2-O bond) | S-Oxidation / Bioactivation |
| Synthetic Difficulty | Moderate (Robinson-Gabriel) | Low (Hantzsch) |
Physicochemical & Structural Divergence
The fundamental difference lies in the electronic properties of Oxygen (Period 2) versus Sulfur (Period 3).
The Sigma-Hole ( -hole) Effect
Modern structure-based drug design (SBDD) increasingly leverages the
-
Implication: Thiazoles can form "chalcogen bonds" with nucleophilic protein residues (e.g., backbone carbonyls), a binding mode unavailable to oxazoles.
-
Basicity & H-Bonding: The nitrogen in thiazole is more basic (pKa ~2.5) than in oxazole (pKa ~0.8). The high electronegativity of oxygen in the oxazole ring inductively withdraws electron density from the nitrogen, making oxazole a poor H-bond acceptor at physiological pH compared to thiazole.
Aromaticity and Ring Stability
Thiazole has a higher resonance stabilization energy than oxazole. This makes the thiazole ring more "benzene-like" and resistant to nucleophilic attack, whereas oxazoles are more diene-like and susceptible to hydrolysis or oxidation.
Figure 1: Decision logic for selecting between Thiazole and Oxazole cores based on medicinal chemistry requirements.
Pharmacokinetic Profiling (ADME)
Metabolic Stability Data
A critical liability for oxazoles is oxidative ring opening . The C2 position is vulnerable to nucleophilic attack followed by ring cleavage.[1] Thiazoles are generally robust against this pathway but introduce the risk of S-oxidation.
Comparative Stability Study (Simulated Data based on Literature Trends): Substrate: 2-phenyl-heterocycle derivatives incubated in Human Liver Microsomes (HLM).
| Core Structure | Cl | Primary Metabolite | |
| 2-Phenyl-Oxazole | 18 | 75.4 | Linear keto-amide (Ring Open) |
| 2-Phenyl-Thiazole | 45 | 32.1 | S-Oxide / Hydroxylation on Phenyl |
| 4-Methyl-Thiazole | >60 | <15.0 | Stable |
Key Insight: In the "Salarin C" macrocycle study, replacing the oxazole moiety with a thiazole reduced the rate of rearrangement (ring opening) by approximately 6-fold , significantly improving the compound's half-life [1].
Solubility and Lipophilicity
Thiazoles are more lipophilic. If a lead compound is too polar (low permeability), swapping oxazole for thiazole is a standard tactic. Conversely, if solubility is the issue, the oxazole is preferred due to lower LogP.
Synthetic Accessibility & Protocols
Reliable synthesis is paramount for SAR exploration. Below are the two industry-standard protocols.
Thiazole Synthesis: The Hantzsch Protocol
Mechanism: Condensation of
Protocol:
-
Reagents: Combine 1.0 equiv of thioamide (e.g., thiobenzamide) and 1.0 equiv of
-bromoacetophenone in Ethanol (0.5 M). -
Reaction: Reflux for 2–4 hours.
-
Workup: Cool to room temperature. The thiazole hydrobromide salt often precipitates.
-
Isolation: Filter the solid. Neutralize with saturated NaHCO
to obtain the free base. Recrystallize from EtOH/Water.
Oxazole Synthesis: The Robinson-Gabriel Protocol
Mechanism: Cyclodehydration of 2-acylaminoketones.
Challenges: Requires strong dehydration conditions (H
Protocol:
-
Precursor: Synthesize the
-acylaminoketone via amide coupling of an -aminoketone. -
Cyclization: Dissolve precursor in anhydrous THF. Add 1.2 equiv of Burgess Reagent (mild condition preferred over POCl
for complex substrates). -
Reaction: Heat to 60°C for 2 hours under N
.-
Self-Validating Step: NMR monitoring is crucial. Look for the disappearance of the amide N-H proton (typically ~7-8 ppm) and the appearance of the aromatic oxazole singlet (typically ~8.0 ppm for C2-H if unsubstituted).
-
-
Workup: Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc).
Figure 2: Comparative synthetic workflows for Thiazole and Oxazole generation.
Case Study: Kinase Inhibition (Dasatinib Analogs)
The impact of the O
-
Context: Dasatinib contains a thiazole core critical for binding.
-
Experimental Observation: In SAR studies of similar kinase inhibitors, replacing the thiazole with oxazole often leads to:
-
Loss of Potency (5-10 fold): The oxazole nitrogen is less basic, weakening the H-bond to the hinge region of the kinase (specifically the backbone NH of Met318 in Abl kinase).
-
Loss of van der Waals contacts: The sulfur atom in thiazole is larger (van der Waals radius 1.80 Å vs 1.52 Å for Oxygen), allowing it to fill hydrophobic pockets more effectively than the smaller oxygen.
-
Data Summary (Hypothetical SAR based on Dasatinib structural class):
| Compound | Core | LogP | IC50 (Abl Kinase) |
| Dasatinib (Ref) | Thiazole | 3.8 | < 1 nM |
| Analog A | Oxazole | 3.1 | 12 nM |
| Analog B | Imidazole | 2.5 | 45 nM |
Interpretation: The thiazole provides the optimal balance of lipophilicity for membrane permeability and electronic density for hinge binding.
References
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. National Institutes of Health (PMC). Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Sigma-Hole Interactions: Perspectives and Misconceptions. MDPI. Available at: [Link]
-
Bioisosteres in Medicinal Chemistry. Wiley-VCH. (Contextual reference on amide/heterocycle bioisosterism). Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. synarchive.com [synarchive.com]
- 3. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the Scaffold: Reproducibility Guide for 2-(1H-pyrazol-4-yl)-1,3-thiazole Assays
Executive Summary: The "Privileged" Trap
The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in fragment-based drug discovery (FBDD) for kinase inhibitors (e.g., CDKs, Aurora, VEGFR). Its geometry allows it to mimic the adenine ring of ATP, making it a potent hinge binder.
However, this scaffold suffers from a "reproducibility trap" often ignored in primary literature: Tautomeric Ambiguity and Trace Metal Interference . Unlike rigid bicyclic systems (e.g., quinazolines), the pyrazole-thiazole bond allows rotational freedom, and the pyrazole proton is mobile. This guide provides the rigorous controls necessary to distinguish true structure-activity relationships (SAR) from assay artifacts.
Comparative Performance Matrix
To validate bioactivity, you must benchmark this scaffold against both a "Gold Standard" (High stability/potency) and a "Structural Negative" (Similar shape, altered electronics).
Table 1: Performance Characteristics vs. Alternatives
| Feature | This compound (Target) | Staurosporine (Gold Standard) | 2-(Thiazol-2-yl)pyridine (Structural Negative) |
| Primary Mechanism | ATP Hinge Binder (Bi-dentate) | Pan-Kinase Competitive Inhibitor | Mono-dentate Binder (Lacks NH donor) |
| Solubility (pH 7.4) | Moderate (LogP ~1.5 - 2.5) | High (in DMSO/Buffer mix) | High (LogP ~1.8) |
| Aggregation Risk | High (Planar stacking) | Low | Moderate |
| Tautomer Sensitivity | Critical (1H vs 2H shift) | N/A (Rigid macrocycle) | None (Pyridine is fixed) |
| Assay Interference | Palladium chelation (Synthesis artifact) | None | Low |
| Hill Slope (Expected) | 1.0 (Ideal) to >2.0 (Aggregator) | 1.0 | N/A (Inactive) |
Analyst Note: If your pyrazole-thiazole compound shows a Hill Slope > 1.5, it is likely acting as a colloidal aggregator, not a specific inhibitor. You must run the detergent sensitivity protocol below.
Technical Deep Dive: The Causality of Variance
A. The Tautomer Toggle
The 1H-pyrazole moiety acts as both a Hydrogen Bond Donor (NH) and Acceptor (N). In the ATP binding pocket, the 1H-tautomer is typically required to donate a proton to the hinge region (e.g., Glu residue) while the thiazole nitrogen accepts a proton from the backbone (e.g., Leu/Met).
-
The Risk: In solution, the proton shuttles between N1 and N2. If your assay buffer pH is too high (>8.0), deprotonation of the pyrazole (pKa ~14, but lower in electron-deficient analogs) or tautomeric shifts can abolish binding, leading to IC50 shifts of 10-100x between batches.
B. The Palladium Ghost
This scaffold is almost exclusively synthesized via Suzuki-Miyaura cross-coupling . The thiazole sulfur and pyrazole nitrogens form a perfect "pincer" to trap Palladium (Pd) catalyst.
-
The Artifact: Residual Pd (even <5 ppm) can act as an oxidizing agent in redox assays or quench fluorescence in FRET assays, mimicking inhibition.
Visualizing the Mechanism & Validation Logic
Diagram 1: The Hinge Binding Mode (Mechanism)
This diagram illustrates the critical H-bond network required for efficacy.
Caption: The bi-dentate binding mode. Loss of the Pyrazole NH (tautomer shift) breaks the interaction with the Glu residue.
Diagram 2: Assay Validation Decision Tree
Follow this logic to accept or reject data.
Caption: Workflow to filter out false positives caused by aggregation or metal contamination.
Standardized Protocols
Protocol A: The "Detergent Stress Test" (Anti-Aggregation)
Purpose: To confirm that inhibition is stoichiometric and not due to compound clumping (colloidal aggregation).
-
Preparation: Prepare two assay buffers.
-
Buffer A: Standard Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).
-
-
Dilution: Perform a 10-point serial dilution (1:3) of the Pyrazole-Thiazole compound in DMSO.
-
Note: Keep final DMSO concentration < 1% to avoid solvent effects.
-
-
Incubation:
-
Plate 1: Compound + Enzyme in Buffer A.
-
Plate 2: Compound + Enzyme in Buffer B.
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Reaction: Add ATP/Substrate mix. Read signal (FRET/Luminescence) after 60 min.
-
Analysis:
-
Calculate IC50 for both conditions.
-
Pass Criteria: IC50(Buffer A) ≈ IC50(Buffer B) (within 2-fold).
-
Fail Criteria: Compound is potent in Buffer A but inactive in Buffer B (indicates aggregation).
-
Protocol B: Palladium Scavenging (Post-Synthesis)
Purpose: Mandatory cleanup before biological testing.
-
Dissolve crude this compound in EtOAc or MeOH.
-
Add SiliaMetS® Thiol or TMT scavenger resin (4 equivalents relative to expected Pd).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.2 µm PTFE membrane.
-
Evaporate and recrystallize.
-
QC Check: ICP-MS must show Pd < 10 ppm.
References
-
L. Lv et al. "Design and synthesis of thiazolyl-pyrazoline derivatives as dual EGFR/VEGFR-2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
H. Zhao et al. "Discovery of novel thiazole-pyrazole hybrids as potent anticancer agents." RSC Advances, 2021.
-
F. Alam et al. "Synthetic strategies and biological versatility of pyrazole-thiazole hybrids." Journal of Molecular Structure, 2023.
-
A. Thorne et al. "Aggregators in High-Throughput Screening: How to distinguish artifacts." Journal of Medicinal Chemistry, 2010.
Safety Operating Guide
Proper Disposal Procedures: 2-(1H-pyrazol-4-yl)-1,3-thiazole
[1][2][3]
Executive Safety Summary
2-(1H-pyrazol-4-yl)-1,3-thiazole is a nitrogen- and sulfur-rich heterocyclic building block commonly used in kinase inhibitor development.[1][2][3] While specific toxicological data for this exact isomer may be limited, the Precautionary Principle mandates it be treated according to the hazards of its constituent pharmacophores (Thiazole and Pyrazole).
Critical Hazards for Disposal:
-
Combustion Emissions: Releases toxic nitrogen oxides (
) and sulfur oxides ( ) upon incineration.[2][3][4] -
Chemical Incompatibility: The thiazole sulfur and pyrazole nitrogen are susceptible to violent oxidation. NEVER mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in waste streams.[2][3][4]
-
Bioactivity: As a kinase inhibitor scaffold, treat as a potential specific target organ toxicant (STOT) and sensitizer.[3]
Waste Characterization & Classification
Before disposal, the material must be characterized to ensure regulatory compliance (RCRA in the US, or local equivalent).[2][3]
| Parameter | Classification | Operational Implication |
| Physical State | Solid (likely) | Dispose in solid waste stream unless dissolved in solvent.[1][2][3] |
| RCRA Status | Non-Listed* | Not P- or U-listed, but treat as "Hazardous Chemical Waste" due to potential toxicity.[2][3] |
| Ignitability | Low (as solid) | If in organic solvent, classify based on the solvent's flashpoint.[3] |
| Elemental Analysis | C, H, N, S | Requires incineration with scrubbers for |
Step-by-Step Disposal Protocol
Phase 1: Segregation & Collection
Objective: Prevent cross-contamination and dangerous reactions in the waste container.
-
Isolate the Waste:
-
Solids: Collect pure substance, contaminated weighing boats, and gloves in a dedicated Solid Hazardous Waste container (clear, double-bagged).[2][3]
-
Solutions: If the compound is dissolved in HPLC solvents (MeOH/AcCN), dispose of in Non-Halogenated Organic Waste carboys.[3]
-
Trace Contaminated Glassware: Triple rinse with Acetone or Methanol.[3] Collect the first three rinses as Liquid Hazardous Waste.
-
-
Incompatibility Check (Self-Validating Step):
Phase 2: Labeling & Storage
Objective: Ensure downstream handlers identify the hazard immediately.
-
Labeling: Use a standard Hazardous Waste Label.
-
Storage: Store in a satellite accumulation area (SAA) inside secondary containment (polyethylene tray). Keep container closed when not adding waste.[3][5][6][7][8]
Phase 3: Final Disposal (EHS/Contractor)
Objective: Permanent destruction.[3]
Operational Visualizations
A. Waste Stream Decision Logic
This workflow ensures the compound is routed to the correct container to prevent regulatory violations or safety incidents.[3]
Figure 1: Decision logic for segregating thiazole-pyrazole waste streams based on physical state and solvent carrier.
B. Emergency Spill Response
Immediate actions to take if solid powder is spilled outside the fume hood.
Figure 2: Sequential protocol for managing a solid spill of the target compound.[1][2][3][9]
Decontamination Procedures
Glassware & Surfaces: Because thiazoles can adhere to glass surfaces, simple water rinsing is insufficient.
-
Solvent Rinse: Rinse glassware with Acetone or Ethanol first.[3] Collect this rinsate as hazardous waste.[3][6]
-
Wash: Scrub with a detergent solution (e.g., Alconox) and warm water.[3]
-
Validation: Visually inspect for any yellowing or residue.[3] If residue persists, use a base bath (Isopropanol/KOH), but ensure the bath is compatible with the glassware type.[2][3]
References
-
PubChem. (n.d.).[3] this compound (Compound Summary).[1][2][3][10] National Library of Medicine.[3] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[2][3] Hazardous Waste Generators: Managing Your Waste.[3] Retrieved from [Link][1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press.[3] Retrieved from [Link][1][2][3]
Sources
- 1. 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate - C17H14F3N3O2S | CSSS00026535378 [chem-space.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C6H5N3S) [pubchemlite.lcsb.uni.lu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. (2Z)-2-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
